BAY-179
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21N5OS |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole |
InChI |
InChI=1S/C23H21N5OS/c1-2-6-19-16(4-1)12-20(29-19)18-14-30-23(26-18)15-7-10-28(11-8-15)13-21-25-17-5-3-9-24-22(17)27-21/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,24,25,27) |
InChI Key |
JOCPQSJABURDDD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of BAY-179
I am unable to find any information regarding a compound designated as "BAY-179" in publicly available scientific literature, clinical trial databases, or pharmaceutical company pipelines.
This could be due to several reasons:
-
The designation may be incorrect or contain a typographical error.
-
It could be an internal, preclinical compound code that has not yet been disclosed publicly.
-
The development of the compound may have been discontinued (B1498344) at a very early stage, resulting in a lack of published data.
To provide you with the detailed technical guide you requested, please verify the compound's name. If you have an alternative name, a chemical structure, or a specific molecular target associated with this compound, that information would be helpful in locating the relevant data.
For example, if you are interested in a well-documented Bayer compound, such as Copanlisib (BAY 80-6946) , I can proceed to generate a comprehensive report on its mechanism of action, including the requested data tables, experimental protocols, and Graphviz diagrams.
An In-depth Technical Guide to the Discovery and Synthesis of BAY-179: A Potent and Selective Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of BAY-179, a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I. The document details the journey from a high-throughput screening campaign to the identification of this compound as a valuable in vivo tool for investigating the therapeutic potential of complex I inhibition, particularly in the context of oncology. This guide includes detailed experimental protocols, extensive quantitative data, and visualizations of key biological pathways and experimental workflows to serve as a practical resource for researchers in the field of drug discovery and mitochondrial biology.
Introduction
Mitochondria are central to cellular energy production through the process of oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), located on the inner mitochondrial membrane, comprises five protein complexes that orchestrate the transfer of electrons from NADH and FADH2 to molecular oxygen, creating a proton gradient that drives ATP synthesis.[1] Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of this chain, playing a critical role in cellular respiration.[1]
In recent years, targeting mitochondrial complex I has emerged as a promising therapeutic strategy, particularly in oncology. Certain cancer cells with specific metabolic vulnerabilities, such as those with mutations in LKB1 or IDH1, exhibit heightened dependence on OXPHOS for their energy requirements, rendering them susceptible to complex I inhibition.[1] This has spurred the search for potent and selective complex I inhibitors.
This guide focuses on this compound, a chemical probe developed by Bayer AG, which has demonstrated excellent potency, selectivity, and pharmacokinetic properties, making it a suitable tool for in vivo studies.[1] The discovery of this compound was the result of a systematic drug discovery cascade, beginning with a high-throughput screen and progressing through rigorous hit-to-lead and lead optimization phases.
Discovery of this compound
The discovery of this compound followed a structured, multi-step process designed to identify and refine a potent and selective inhibitor of mitochondrial complex I.
High-Throughput Screening (HTS)
The initial phase involved a high-throughput screen of the Bayer compound library. The primary assay utilized H1299 cells engineered to express an ATP-dependent luciferase, providing a direct readout of cellular ATP levels. To specifically identify complex I inhibitors, the assay was designed to measure luminescence both in the absence and presence of the complex II substrate, succinate (B1194679). A decrease in ATP that could be rescued by the addition of succinate was the key signature of a complex I inhibitor.[1] This approach effectively filtered out compounds acting on other components of the ETC.
Hit-to-Lead and Lead Optimization
Following the HTS campaign, initial hits were clustered based on chemical structure and potency. Promising clusters underwent a hit-to-lead optimization process. One of the early lead compounds, BAY-516, demonstrated excellent potency (cellular ATP IC50 = 25 nM) and species cross-reactivity. However, it suffered from significant pharmacokinetic liabilities, including high lipophilicity and rapid in vivo clearance.[1]
Subsequent lead optimization efforts focused on improving the pharmacokinetic profile while maintaining high potency. This involved systematic modification of the chemical scaffold, leading to the synthesis and evaluation of numerous analogs. These efforts ultimately led to the identification of this compound (also referred to as compound 37 in the primary literature) and a structurally related compound, BAY-178 (compound 38).[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of key thiazole (B1198619) and benzimidazole (B57391) intermediates followed by their coupling. A general synthetic scheme is outlined below.
General Synthetic Scheme for this compound
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
A representative, detailed experimental protocol for the synthesis of this compound and its precursors, based on the synthesis of analogous compounds, is provided below. The exact, step-by-step protocol can be found in the supporting information of the primary publication by Mowat et al. (2022).[1]
Step 1: Synthesis of the Thiazole Intermediate A mixture of an appropriate α-bromomethyl ketone and tert-butyl 4-carbamothioylpiperidine-1-carboxylate is refluxed in a suitable solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the piperidinyl-thiazole intermediate.
Step 2: Synthesis of the Benzimidazole Intermediate A substituted o-phenylenediamine (B120857) is reacted with a suitable aldehyde in the presence of an oxidizing agent, such as sodium metabisulfite, in a solvent like dimethylformamide (DMF). The reaction mixture is heated, and upon completion, the product is isolated by precipitation and filtration, followed by purification.
Step 3: Hydrolysis of the Thiazole Ester The ester group on the thiazole intermediate is hydrolyzed to the corresponding carboxylic acid using a base, such as lithium hydroxide, in a mixture of tetrahydrofuran (B95107) (THF) and water. The reaction is stirred at room temperature until completion. The carboxylic acid is then isolated by acidification and extraction.
Step 4: Amide Coupling to form this compound The thiazole carboxylic acid is coupled with the benzimidazole amine intermediate using a standard peptide coupling reagent, such as (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like DMF. The reaction mixture is stirred at room temperature. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).
Biological Activity and Characterization
This compound has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) properties.
In Vitro Potency
The inhibitory activity of this compound against mitochondrial complex I was evaluated in various species to assess its cross-reactivity. The half-maximal inhibitory concentration (IC50) values were determined using a cellular ATP-dependent luciferase assay.
| Species | Complex I IC50 (nM) |
| Human | 79 |
| Mouse | 38 |
| Rat | 27 |
| Dog | 47 |
| Table 1: In vitro potency of this compound against mitochondrial complex I from different species.[1] |
Selectivity
The selectivity of this compound was assessed against other complexes of the electron transport chain. An analog of this compound showed no significant inhibition of complexes II, III, IV, and V at concentrations up to 30 µM in a biochemical bovine heart mitochondrial assay. This high degree of selectivity is crucial for a chemical probe to ensure that its biological effects are attributable to the inhibition of the intended target.
Experimental Protocols for Biological Assays
4.3.1. Cellular ATP Level Measurement Assay
-
Cell Culture: H1299 cells are seeded in 96-well plates and cultured overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or control compounds for a specified period (e.g., 1 hour).
-
Lysis and Luminescence Measurement: A reagent containing a cell lysis buffer and luciferase substrate is added to each well. The plate is incubated at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
4.3.2. Mitochondrial Complex I Activity Assay (Biochemical)
-
Mitochondrial Isolation: Mitochondria are isolated from bovine heart tissue by differential centrifugation.
-
Assay Reaction: The assay is performed in a 96-well plate. Isolated mitochondria are incubated with the test compound. The reaction is initiated by the addition of NADH.
-
Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The inhibitory activity is calculated as the percentage decrease in the rate of NADH oxidation compared to a vehicle control.
Drug Metabolism and Pharmacokinetics (DMPK)
The DMPK profile of this compound was evaluated to assess its suitability for in vivo studies.
In Vitro DMPK
| Parameter | This compound | BAY-178 |
| Metabolic Stability (Human Liver Microsomes) | Moderate | Moderate |
| CYP Inhibition (Multiple Isoforms) | Favorable Profile | Less Favorable |
| Table 2: In vitro DMPK properties of this compound and a close analog, BAY-178.[1] |
In Vivo Pharmacokinetics
Pharmacokinetic studies were conducted in rats to determine the in vivo behavior of this compound.
| Parameter | This compound | BAY-178 |
| Blood Clearance (L/h/kg) | 0.4 | 1.2 |
| Volume of Distribution (Vss, L/kg) | 2.2 | - |
| Half-life (t1/2, h) | 6.2 | - |
| Bioavailability (%) | High | High |
| Table 3: In vivo pharmacokinetic parameters of this compound and BAY-178 in rats.[1] |
The superior in vivo pharmacokinetic profile of this compound, particularly its lower clearance and longer half-life compared to BAY-178, led to its selection for further in vivo studies.[1]
Experimental Protocols for DMPK Assays
5.3.1. In Vitro Metabolic Stability Assay
-
Incubation: this compound is incubated with human liver microsomes in the presence of NADPH at 37°C.
-
Sampling: Aliquots are taken at various time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
5.3.2. In Vivo Pharmacokinetic Study in Rats
-
Dosing: A single dose of this compound is administered to rats via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly inhibiting mitochondrial complex I, thereby disrupting the electron transport chain and reducing cellular ATP production.
Caption: Oxidative phosphorylation pathway and the site of action of this compound.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of mitochondrial complex I that was discovered and optimized through a comprehensive drug discovery effort. Its favorable in vitro and in vivo properties make it an invaluable tool for probing the biological consequences of complex I inhibition in various disease models, particularly in the field of oncology. This technical guide provides researchers with the necessary information to understand and utilize this compound in their own studies, thereby facilitating further exploration of this promising therapeutic target. As a publicly available chemical probe, this compound, along with its negative control BAY-070, serves as a critical resource for the scientific community.[1]
References
In Vitro Metabolic Stability of BAY-179: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolic stability of BAY-179, a potent and selective inhibitor of mitochondrial Complex I. Developed as a chemical probe to investigate the therapeutic potential of Complex I inhibition in cancer, this compound underwent a comprehensive lead optimization program to balance its potent biological activity with favorable pharmacokinetic properties, including its metabolic stability.[1][2] This document details the experimental protocols for assessing its stability, presents key quantitative data, and illustrates the relevant biological and experimental pathways.
Executive Summary
This compound (also known as compound 37) demonstrates a moderate to good in vitro metabolic stability profile.[3] This characteristic is a crucial attribute for a chemical probe intended for in vivo studies, as it ensures sufficient exposure to the target tissue to elicit a biological response. The optimization of this compound focused on improving upon earlier compounds in its series which suffered from significant pharmacokinetic liabilities, including low metabolic stability.[2] The data presented herein supports its suitability as a tool compound for preclinical research.
Quantitative Metabolic Stability Data
The in vitro metabolic stability of this compound has been assessed in rat hepatocytes. The key parameter determined from these studies is the maximum achievable bioavailability (Fmax), which is an indicator of the extent of first-pass metabolism.
| Compound | Species | In Vitro System | Parameter | Value | Reference |
| This compound (37) | Rat | Hepatocytes | Fmax | 81% | [3] |
Experimental Protocols
The following section details the methodology for determining the in vitro metabolic stability of this compound in rat hepatocytes. This protocol is based on standard industry practices for assessing hepatic clearance.
Objective:
To determine the rate of disappearance of this compound when incubated with rat hepatocytes to estimate its intrinsic clearance and predict its hepatic extraction ratio.
Materials and Reagents:
-
This compound
-
Cryopreserved rat hepatocytes
-
Williams' Medium E
-
Hepatocyte maintenance supplement pack
-
Bovine serum albumin (BSA)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator with orbital shaker (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Experimental Procedure:
-
Hepatocyte Preparation: Cryopreserved rat hepatocytes are thawed rapidly in a 37°C water bath. The cells are then transferred to pre-warmed Williams' Medium E supplemented with hepatocyte maintenance factors. Cell viability and density are determined using a suitable method (e.g., trypan blue exclusion). The cell suspension is adjusted to a final concentration of 0.5 x 106 viable cells/mL.
-
Compound Incubation:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in incubation medium to the final test concentration (typically 1 µM).
-
The hepatocyte suspension is pre-incubated for 10 minutes at 37°C in a 96-well plate.
-
The reaction is initiated by adding the this compound working solution to the hepatocyte suspension.
-
The plate is incubated at 37°C with gentle shaking.
-
-
Time Point Sampling: Aliquots of the incubation mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the collected aliquots is terminated by the addition of a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Analytical Quantification: The concentration of this compound remaining at each time point is determined by a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. From the slope of the linear portion of this curve, the half-life (t1/2) and the intrinsic clearance (CLint) are calculated.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro metabolic stability assay.
Putative Metabolic Pathway of this compound
While the precise metabolic fate of this compound is not extensively detailed in the public literature, compounds containing similar structural motifs often undergo Phase I and Phase II metabolic transformations. The diagram below illustrates a hypothetical metabolic pathway for this compound.
Conclusion
The in vitro data for this compound indicates a favorable metabolic stability profile, which was a key objective of its development program.[1][2] The moderate to good stability observed in rat hepatocytes, as evidenced by an Fmax of 81%, suggests that the compound is not subject to extensive first-pass metabolism.[3] This characteristic, combined with its high potency and selectivity for Complex I, validates its use as a high-quality chemical probe for in vivo studies aimed at exploring the biology of mitochondrial respiration in cancer and other diseases. Further studies in hepatocytes from other species, including human, would provide a more comprehensive understanding of its cross-species metabolic profile.
References
BAY-179: A Comparative Analysis of IC50 Values and Mechanism of Action in Human and Mouse Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of BAY-179, a potent and selective mitochondrial Complex I inhibitor, with a specific focus on its comparative efficacy in human and mouse cells. This document includes a detailed summary of its IC50 values, the experimental protocols for their determination, and a visualization of its mechanism of action within the broader context of cellular respiration.
Quantitative Data Summary
This compound demonstrates potent, cross-species activity as an inhibitor of mitochondrial Complex I. The half-maximal inhibitory concentration (IC50) values have been determined for several species, highlighting its utility in preclinical research. The IC50 values for human and mouse Complex I are summarized below.
| Species | IC50 Value (nM) |
| Human | 79[1] |
| Mouse | 38[1] |
Table 1: Comparative IC50 values of this compound for Complex I inhibition in human and mouse.
Mechanism of Action: Inhibition of Oxidative Phosphorylation
This compound exerts its therapeutic potential by targeting Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the mitochondrial electron transport chain (ETC). By inhibiting Complex I, this compound disrupts the process of oxidative phosphorylation (OXPHOS), which is a critical pathway for ATP production in cells.[2][3][4] This inhibition leads to a decrease in cellular ATP levels, which can be particularly detrimental to cancer cells that have a high energy demand.[2][3][4]
The following diagram illustrates the effect of this compound on the electron transport chain.
References
- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex I activity assay [protocols.io]
- 3. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-179: A Technical Guide to Species Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the species cross-reactivity of BAY-179, a potent and selective inhibitor of mitochondrial Complex I. The following sections provide a comprehensive overview of its activity across various species, detailed experimental protocols for assessing its inhibitory effects, and a visualization of its mechanism of action within the mitochondrial electron transport chain.
Core Data: Species Cross-Reactivity of this compound
The inhibitory potency of this compound against mitochondrial Complex I has been evaluated across multiple species. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's effectiveness, are summarized in the table below. This data demonstrates the consistent and potent activity of this compound across different preclinical models.
| Species | IC50 (nM) |
| Human | 79[1] |
| Mouse | 38[1] |
| Rat | 27[1] |
| Dog | 47[1] |
Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound exerts its therapeutic effect by targeting Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the mitochondrial electron transport chain.[2] Complex I is responsible for oxidizing NADH to NAD+, transferring electrons to ubiquinone, and pumping protons across the inner mitochondrial membrane. This process is crucial for generating the proton gradient that drives ATP synthesis. By inhibiting Complex I, this compound disrupts cellular energy production, a mechanism that is being explored for its potential in cancer therapy.
References
The Double-Edged Sword: A Technical Guide to Targeting Mitochondrial Complex I in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) stands at a critical metabolic nexus, making it a compelling, albeit complex, target in oncology. As the largest enzyme of the electron transport chain, it is not only a primary engine for ATP production but also a key regulator of cellular redox status and biosynthetic precursor availability. Cancer cells, with their rewired metabolism and often heightened dependence on mitochondrial function, exhibit a particular vulnerability to the inhibition of Complex I. However, the consequences of this inhibition are multifaceted, capable of inducing both potent anti-tumor effects and, paradoxically, promoting pro-tumorigenic phenotypes. This guide provides an in-depth technical overview of the mechanisms underpinning the role of Complex I inhibition in cancer cells, summarizes key quantitative data on the effects of prominent inhibitors, details essential experimental protocols for investigation, and visualizes the core signaling pathways involved.
The Core Role and Dichotomous Function of Complex I in Cancer
Mitochondrial Complex I is a multi-subunit enzyme that catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane. This action is fundamental to two core cellular processes:
-
Energy Production: It generates a significant portion of the proton-motive force required for ATP synthesis via oxidative phosphorylation (OXPHOS).
-
Redox Homeostasis: It regenerates NAD+ from NADH, maintaining the NAD+/NADH ratio crucial for the activity of numerous metabolic enzymes, including those in the TCA cycle and glycolysis.
In many cancer types, there is a heightened reliance on OXPHOS, contrary to the historical Warburg hypothesis. This dependency makes them susceptible to inhibitors of Complex I. However, the role of Complex I is not straightforward. Mutations in Complex I subunits have been implicated in both tumor suppression and progression, and the level of its inhibition can lead to opposing outcomes.[1][2] Partial inhibition has been shown to increase reactive oxygen species (ROS) in a manner that can promote metastasis, while complete inhibition blocks respiration and migration.[1]
Mechanisms of Action of Complex I Inhibitors
The primary anti-cancer mechanisms of Complex I inhibitors stem from the disruption of its core functions:
-
ATP Depletion: Inhibition of Complex I directly curtails the electron transport chain's efficiency, leading to a drop in ATP production.[1][3] This energetic stress is particularly detrimental to cancer cells with high energy demands.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the premature leakage of electrons to molecular oxygen, generating superoxide (B77818) and other ROS.[1][4] This can induce oxidative stress, damage cellular components, and trigger apoptosis.[5]
-
Alteration of the NAD+/NADH Ratio: Inhibition of Complex I leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio.[6][7] This has widespread metabolic consequences, including the inhibition of TCA cycle enzymes.
-
Activation of AMPK: The decrease in ATP levels and corresponding increase in AMP activates AMP-activated protein kinase (AMPK), a central energy sensor.[8][9] Activated AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance, which often involves the inhibition of anabolic processes that are critical for cancer cell growth.[9][10]
Quantitative Data on Complex I Inhibitors
The effects of Complex I inhibitors are dose-dependent and vary across different cancer cell lines. The following tables summarize key quantitative data for some of the most studied inhibitors.
Table 1: IC50 Values of Common Complex I Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 Value | Reference |
| IACS-010759 | Melanoma | A375 | 2.1 nM | [11] |
| Lung Cancer | H460 | 7.9 nM | [11] | |
| Various | Multiple Lines | 1 - 50 nM | [12] | |
| Metformin (B114582) | Osteosarcoma | KHOS/NP | ~5 mM | [13] |
| Oral Squamous Cell Carcinoma | CAL27 | ~20 mM | [12] | |
| Phenformin | Breast Cancer | MCF7 | 1.184 mM | [14] |
| Breast Cancer | ZR-75-1 | 0.665 mM | [14] | |
| Breast Cancer | MDA-MB-231 | 2.347 mM | [14] | |
| Ovarian Cancer | IGROV-1 | ~1 mM | [14] | |
| Glioma | LN229 | ~2 mM | [15] | |
| Rotenone | Neuroblastoma | SH-SY5Y | ~10 µM | [16] |
Table 2: Effects of Complex I Inhibitors on Cellular Energetics and Redox Status
| Inhibitor | Cell Line | Parameter | Observed Effect | Reference |
| Metformin | MDA-MB-231 | ATP Production | Decreased | [5] |
| MCF-7 | ROS Production | 3-fold increase after 72h | [17] | |
| Rotenone | HepG2 | NAD+/NADH Ratio | Significantly decreased at 0.1 µM | [7] |
| U-87 MG | ATP Concentration | Reduced from 1.03 mM to 0.78 mM | [18] | |
| IACS-010759 | Various | Oxygen Consumption | IC50 values of 2.1-7.9 nM | [11] |
Table 3: In Vivo Anti-Tumor Efficacy of Complex I Inhibitors
| Inhibitor | Cancer Model | Dosing | Key Finding | Reference |
| IACS-010759 | Neuroblastoma Xenograft | 5-10 mg/kg | Dose-dependent tumor growth inhibition | [19] |
| Melanoma Xenograft | 1.4 mg/kg (in vivo IC50) | Significant reduction in tumor hypoxia | [11] | |
| Metformin | Osteosarcoma Xenograft | 2 mg/mL in drinking water | Significantly smaller tumor volume after 14 days | [13] |
| Oral Squamous Cell Carcinoma Xenograft | 200 µg/mL orally | Significant decrease in tumor growth | [12] | |
| Phenformin | Ovarian Cancer Orthotopic Model | Not specified | 64% reduction in tumor weight | [14] |
| Glioma Xenograft | Not specified | Increased survival rate | [15] |
Key Signaling Pathways Modulated by Complex I Inhibition
The cellular response to Complex I inhibition is orchestrated by a network of interconnected signaling pathways.
The AMPK-mTOR Pathway
Inhibition of Complex I leads to a decrease in the ATP:AMP ratio, which is a potent activator of AMPK.[8][9] Once activated, AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb.[20] This prevents the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and proliferation.[21][22] The downstream consequences of mTORC1 inhibition include the suppression of protein synthesis and lipid synthesis, and the induction of autophagy.[21]
The HIF-1α Destabilization Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that promotes adaptation to low oxygen conditions and is often constitutively active in tumors. Its stability is regulated by prolyl hydroxylases (PHDs), which require α-ketoglutarate (α-KG) as a cofactor. Complex I inhibition leads to an accumulation of NADH, which allosterically inhibits α-KG dehydrogenase in the TCA cycle. This increases the α-KG/succinate ratio, thereby enhancing PHD activity and promoting the degradation of HIF-1α.[1] The destabilization of HIF-1α can arrest tumor growth.
References
- 1. Mitochondrial respiratory complex I dysfunction promotes tumorigenesis through ROS alteration and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of mitochondrial complex I induces ROS production in colorectal cancer subtypes that differently controls migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of metformin: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. onclive.com [onclive.com]
- 8. bosterbio.com [bosterbio.com]
- 9. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in vivo anti-tumor effect of metformin as a novel therapeutic agent in human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Repression of hypoxia-inducible factor-1 contributes to increased mitochondrial reactive oxygen species production in diabetes | eLife [elifesciences.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer [mdpi.com]
- 22. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
BAY-179: A Technical Guide to a Potent and Selective Complex I Inhibitor for Oxidative Phosphorylation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BAY-179, a potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I of the electron transport chain. By inhibiting oxidative phosphorylation (OXPHOS), this compound serves as a critical tool for studying cellular metabolism, particularly in cancer contexts where specific genetic mutations render cells highly dependent on this pathway. This document details the mechanism of action of this compound, provides comprehensive tables of its biochemical and pharmacokinetic properties, outlines detailed experimental protocols for its use, and presents key signaling pathways affected by its activity.
Introduction to this compound and Oxidative Phosphorylation
Oxidative phosphorylation is the primary metabolic pathway for ATP production in aerobic organisms, occurring within the mitochondria.[1] The electron transport chain, composed of four protein complexes (Complex I-IV) and ATP synthase (Complex V), is central to this process. Complex I (NADH:ubiquinone oxidoreductase) is the largest complex and the main entry point for electrons into the chain. Its inhibition can lead to a significant reduction in ATP synthesis, an increase in reactive oxygen species (ROS), and ultimately, cell death.
Certain cancer cells, particularly those with mutations in genes like LKB1 or isocitrate dehydrogenase (IDH), exhibit a heightened reliance on OXPHOS for their energy requirements.[1] This dependency makes Complex I an attractive therapeutic target. This compound was developed as a potent and selective chemical probe to investigate the biological consequences of Complex I inhibition in such contexts.[1] It is available for research purposes through the Structural Genomics Consortium (SGC).[1]
Mechanism of Action
This compound functions as a highly specific inhibitor of mitochondrial Complex I. By binding to this complex, it blocks the transfer of electrons from NADH to ubiquinone, the first step in the electron transport chain. This disruption leads to a cascade of downstream effects, including:
-
Decreased Oxygen Consumption: As electron flow is impeded, the overall rate of oxygen consumption by the cell decreases.
-
Reduced ATP Production: The proton gradient across the inner mitochondrial membrane, which drives ATP synthase, is diminished, leading to a sharp decline in cellular ATP levels.
-
Increased Glycolysis: To compensate for the loss of ATP from OXPHOS, cells may upregulate glycolysis, a less efficient method of ATP production. This is often observed as an increase in the extracellular acidification rate (ECAR).
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: In Vitro Potency of this compound against Complex I [1][2]
| Species | Assay Type | IC50 (nM) |
| Human | Cellular ATP reduction (H1299 cells) | 79 |
| Mouse | Cellular ATP reduction (CT26 cells) | 38 |
| Rat | Cellular ATP reduction (H4IIE cells) | 27 |
| Dog | Cellular ATP reduction (A72 cells) | 47 |
Table 2: Selectivity Profile of a Close Analog of this compound
Data from the supplementary information of Mowat et al., 2022.
| Mitochondrial Complex | Activity Assay | IC50 (µM) |
| Complex II | Biochemical (bovine) | > 30 |
| Complex III | Biochemical (bovine) | > 30 |
| Complex IV | Biochemical (bovine) | > 30 |
| Complex V | Biochemical (bovine) | > 30 |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound [1]
| Property | Value |
| Molecular Weight | 415.51 g/mol |
| logD (pH 7.4) | 3.1 |
| In Vitro Metabolic Stability | |
| Rat Liver Microsomes (RLM) t½ (min) | 49 |
| Human Liver Microsomes (HLM) t½ (min) | 114 |
| In Vivo Pharmacokinetics (Rat) | |
| Clearance (CL) (mL/min/kg) | 16 |
| Volume of Distribution (Vss) (L/kg) | 2.5 |
| Oral Bioavailability (F) (%) | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Measurement of Cellular Respiration using Seahorse XF Analyzer
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4
-
This compound stock solution (in DMSO)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, dilute this compound and the mitochondrial stress test compounds to their final working concentrations in the assay medium.
-
Cell Plate Preparation: Remove the growth medium from the cells and wash twice with pre-warmed assay medium. Add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Assay Execution: Load the hydrated sensor cartridge with the diluted compounds. Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. A typical protocol involves measuring basal OCR and ECAR, followed by sequential injections of this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Analyze the resulting data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Cellular ATP Level Measurement
This protocol measures intracellular ATP levels as a direct indicator of the impact of Complex I inhibition on cellular energy status.
Materials:
-
Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
-
Cell culture medium
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 1-24 hours).
-
Assay Reagent Preparation: Prepare the luminescent ATP detection reagent according to the manufacturer's instructions.
-
Cell Lysis and Luminescence Measurement: Add the prepared reagent to each well of the plate. This reagent lyses the cells and provides the substrate and enzyme (luciferase) for the ATP-dependent light-producing reaction.
-
Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of ATP reduction relative to the vehicle-treated control cells. Plot the data to determine the IC50 value of this compound for ATP depletion.
Signaling Pathways and Experimental Workflows
The inhibition of Complex I by this compound has significant implications for cellular signaling, particularly in cancer cells with specific metabolic vulnerabilities.
Inhibition of Oxidative Phosphorylation
The primary effect of this compound is the direct inhibition of the electron transport chain at Complex I, leading to a decrease in oxidative phosphorylation and ATP production.
Impact on LKB1-Deficient Cancers
Tumors with inactivating mutations in the LKB1 tumor suppressor gene are often highly reliant on oxidative phosphorylation. LKB1 is a master kinase that activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. In LKB1-deficient cells, the ability to respond to energy stress is impaired, making them particularly vulnerable to inhibitors of OXPHOS like this compound.
Relevance in IDH-Mutant Cancers
Mutations in isocitrate dehydrogenase (IDH) lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG). This alters cellular metabolism and epigenetics, and recent studies suggest that IDH-mutant cells have an increased dependence on oxidative phosphorylation, making them sensitive to Complex I inhibitors.
Conclusion
This compound is a valuable and well-characterized research tool for investigating the role of oxidative phosphorylation in health and disease. Its high potency, selectivity, and cross-species reactivity make it suitable for a wide range of in vitro and in vivo studies. This guide provides the core information necessary for researchers, scientists, and drug development professionals to effectively design and execute experiments utilizing this compound to probe the complexities of cellular metabolism and to explore novel therapeutic strategies targeting Complex I.
References
Preliminary Studies on BAY-179 Toxicity: A Technical Guide
Executive Summary
This document provides a technical overview of the preliminary safety and toxicity profile of BAY-179, a potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I.[1][2][3][4] Developed as a chemical probe to investigate the biological role of Complex I inhibition in cancer, this compound's mechanism of action—disruption of the mitochondrial electron transport chain—is central to its potential therapeutic efficacy and its toxicological profile.[2][3][5] This guide summarizes the known pharmacodynamics of this compound, details relevant experimental protocols for its assessment, and outlines the anticipated toxicological considerations based on its primary target. All data presented herein is derived from publicly available research.
Compound Profile: this compound
This compound is a small molecule inhibitor identified through a high-throughput screening campaign by Bayer.[2][3] It is designed for use as an in vivo tool to study the effects of inhibiting oxidative phosphorylation (OXPHOS).[2][5]
| Identifier | Description |
| Compound Name | This compound |
| CAS Number | 2764880-87-5 |
| Molecular Formula | C23H21N5OS |
| Mechanism of Action | Potent and selective inhibitor of NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain.[1][2][4] |
| Primary Indication | Research tool for oncology; investigation of cancers reliant on oxidative phosphorylation.[2][3] |
In Vitro Potency and Selectivity
This compound demonstrates high potency against Complex I across multiple species, a critical feature for its use in preclinical research.[2] The half-maximal inhibitory concentration (IC50) values highlight its sub-micromolar activity.
Table 1: Cross-Species Complex I Inhibition by this compound
| Species | Complex I IC50 (nM) |
|---|---|
| Human | 79 |
| Mouse | 38 |
| Rat | 27 |
| Dog | 47 |
Source: Data extracted from publicly available research on this compound.[1]
Anticipated Toxicological Profile
Direct public toxicity studies on this compound are not available. However, based on its mechanism as a Complex I inhibitor, potential toxicities can be inferred. Inhibition of mitochondrial respiration can lead to cellular energy depletion (decreased ATP), increased production of reactive oxygen species (ROS), and induction of apoptosis. Tissues with high energy demands, such as the heart, brain, and kidneys, are expected to be most susceptible.
Table 2: Potential Organ-Specific Toxicities Associated with Complex I Inhibition
| Organ System | Potential Adverse Effects | Monitoring Parameters |
|---|---|---|
| Central Nervous System | Neurotoxicity, neuronal cell death, motor deficits. | Clinical signs (e.g., ataxia, lethargy), histopathology of brain tissue. |
| Cardiovascular System | Cardiotoxicity, impaired cardiac contractility, arrhythmia. | Electrocardiogram (ECG), serum cardiac biomarkers (e.g., troponins), heart histopathology. |
| Renal System | Nephrotoxicity, impaired glomerular filtration. | Serum creatinine, blood urea (B33335) nitrogen (BUN), urinalysis, kidney histopathology. |
| Hepatic System | Hepatotoxicity, elevated liver enzymes. | Serum ALT/AST levels, liver histopathology. |
Note: This table is illustrative and based on the known pharmacology of Complex I inhibitors, not on specific published toxicity data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are based on standard assays used in the characterization of mitochondrial inhibitors like this compound.
Protocol: Complex I Enzyme Activity Assay
-
Objective: To determine the IC50 of this compound against Complex I from isolated mitochondria.
-
Materials: Isolated mitochondria, rotenone (B1679576) (positive control), ubiquinone, NADH, phosphate (B84403) buffer, microplate reader.
-
Procedure:
-
Isolate mitochondria from tissue homogenates (e.g., bovine heart) via differential centrifugation.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add mitochondrial suspension, this compound dilutions, and ubiquinone.
-
Initiate the reaction by adding NADH.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to NADH oxidation.
-
Calculate the rate of reaction for each concentration and normalize to the vehicle control (DMSO).
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cellular ATP Measurement Assay
-
Objective: To assess the effect of this compound on cellular energy production.
-
Materials: Cancer cell line of interest (e.g., A549), cell culture medium, this compound, commercial ATP detection kit (e.g., luciferin/luciferase-based).
-
Procedure:
-
Seed cells in a 96-well opaque plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for a specified time period (e.g., 24 hours).
-
Following treatment, lyse the cells using the buffer provided in the ATP detection kit.
-
Add the luciferase substrate reagent to the lysate.
-
Measure luminescence using a microplate reader.
-
Generate a standard curve with known ATP concentrations to quantify ATP levels in the samples.
-
Express results as a percentage of the vehicle-treated control.
-
Visualizations: Pathways and Workflows
Signaling Pathway: Complex I Inhibition and Cellular Consequences
The diagram below illustrates the central role of Complex I in the electron transport chain and the downstream effects of its inhibition by this compound.
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Experimental Workflow: In Vitro Toxicity Assessment
The following workflow outlines a typical sequence for assessing the preliminary toxicity of a mitochondrial inhibitor.
Caption: Standard workflow for in vitro preliminary toxicity screening.
Logical Diagram: Toxicity Decision Framework
This diagram provides a simplified decision-making framework based on initial in vitro results.
Caption: Decision tree for advancing a compound based on initial toxicity data.
Conclusion and Future Directions
This compound is a well-characterized and potent inhibitor of mitochondrial Complex I, making it an invaluable tool for preclinical cancer research.[2][3] While specific public toxicity studies are lacking, its mechanism of action provides a clear framework for predicting potential safety liabilities. The primary toxicological concerns are centered on tissues with high energy demands. Future preclinical safety evaluations should focus on comprehensive in vivo studies, including dose-range finding and repeat-dose toxicity studies in relevant animal models, with a specific focus on neurological, cardiac, and renal endpoints.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for BAY-179 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-179 is a potent and selective inhibitor of mitochondrial respiratory complex I.[1][2] As a key component of the electron transport chain, complex I plays a crucial role in cellular energy production through oxidative phosphorylation (OXPHOS).[1][3] Inhibition of complex I by this compound disrupts mitochondrial function, leading to decreased ATP synthesis and induction of apoptosis, making it a valuable tool for cancer research.[1][4] Certain cancer cells with specific mutations (e.g., LKB1 or mIDH) show increased reliance on OXPHOS, rendering them particularly sensitive to complex I inhibition.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and relevant signaling pathways. For comparative studies, BAY-070 is available as a negative control, with a complex I IC50 > 30 µM.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Mitochondrial Complex I
| Species | IC50 (nM) |
| Human | 79[2] |
| Mouse | 38[2] |
| Rat | 27[2] |
| Dog | 47[2] |
Table 2: Suggested Concentration Range for Cell-Based Assays
| Assay | Suggested Concentration Range | Incubation Time |
| Cell Viability (MTT/XTT) | 10 nM - 10 µM | 24 - 72 hours |
| Apoptosis (Annexin V) | 100 nM - 1 µM | 24 - 48 hours |
| Western Blotting | 100 nM - 1 µM | 6 - 24 hours |
| Cellular ATP Measurement | 100 nM - 1 µM | 1 - 24 hours |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)[5]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and incubate for 24 hours. Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7][8][9]
Western Blotting
This protocol is for analyzing changes in protein expression related to the mitochondrial apoptosis pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. selleckchem.com [selleckchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. cdn.hellobio.com [cdn.hellobio.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with BAY-179
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-179 is a potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1] By targeting Complex I, this compound disrupts cellular energy metabolism, making it a valuable tool for investigating the role of oxidative phosphorylation (OXPHOS) in cancer biology.[1][2] Certain cancer cells with specific metabolic vulnerabilities, such as those with LKB1 or IDH1 mutations, exhibit increased reliance on OXPHOS for survival and are particularly sensitive to Complex I inhibition.[1] These application notes provide detailed protocols for utilizing this compound in preclinical in vivo studies to explore its antitumor efficacy.
Mechanism of Action
This compound specifically inhibits the activity of mitochondrial Complex I, the first and largest enzyme of the electron transport chain. This inhibition blocks the transfer of electrons from NADH to ubiquinone, a key step in oxidative phosphorylation. The disruption of this process leads to decreased ATP production, increased production of reactive oxygen species (ROS), and ultimately, cellular apoptosis in cancer cells dependent on mitochondrial respiration.
Caption: Signaling pathway of this compound in the mitochondrial electron transport chain.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound against Mitochondrial Complex I
| Species | IC50 (nM) |
| Human | 79 |
| Mouse | 38 |
| Rat | 27 |
| Dog | 47 |
Data from MedChemExpress and Cayman Chemical.[3]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Blood Clearance | 0.4 L/h/kg |
| Volume of Distribution (Vss) | 2.2 L/kg |
| Half-life (t1/2) | 6.2 h |
Data from Mowat J, et al. ACS Med Chem Lett. 2022.[1]
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare this compound for oral (p.o.) or intraperitoneal (i.p.) administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Clear Solution for Injection [3]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40%.
-
Vortex the mixture until the solution is clear.
-
Add Tween-80 to a final concentration of 5%.
-
Vortex the mixture thoroughly.
-
Add saline to reach the final desired volume. The final concentration of DMSO should be 10% and saline 45%.
-
Vortex the final solution until it is homogeneous and clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[3]
Protocol 2: Homogeneous Suspension for Oral Gavage
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% carboxymethylcellulose sodium (CMC-Na) solution in sterile water.
-
Add the this compound powder to the CMC-Na solution.
-
Vortex the mixture vigorously until a homogeneous suspension is formed. A concentration of ≥5 mg/mL can be achieved.
In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a human cancer cell line-derived xenograft (CDX) model in immunodeficient mice.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
Materials:
-
Human cancer cell line of interest (e.g., H1299)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
This compound formulation (see above)
-
BAY-070 (negative control) formulation
-
Vehicle control
Protocol:
-
Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, BAY-070 control).
-
Treatment Administration: Administer the respective treatments daily via the chosen route (e.g., oral gavage or intraperitoneal injection). A suggested starting dose for this compound in mice is 14 mg/kg.[1]
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. At the endpoint, mice are euthanized, and tumors are excised for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following a single administration.
Materials:
-
CD-1 or other appropriate mouse strain
-
This compound formulation
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetic
-
Centrifuge
Protocol:
-
Dosing: Administer a single dose of this compound to the mice via the desired route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes). Blood can be collected via methods such as retro-orbital or submandibular bleeding.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Data Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.
Negative Control
For robust in vivo studies, it is crucial to use a negative control alongside this compound. BAY-070 is the recommended inactive control compound.[1] It is structurally related to this compound but does not inhibit Complex I (IC50 > 30 µM).[1] BAY-070 should be formulated and administered using the same protocol as this compound to ensure that any observed effects are due to the specific inhibition of Complex I by this compound. Both this compound and BAY-070 are available from the Structural Genomics Consortium (SGC).[1]
Safety and Toxicology
During in vivo studies, it is essential to monitor the animals for any signs of toxicity. This includes daily observation of their general health, behavior, and measurement of body weight 2-3 times per week. A significant loss in body weight can be an indicator of toxicity. At the end of the study, major organs can be collected for histopathological analysis to assess any potential organ damage.
Conclusion
This compound is a valuable chemical probe for studying the in vivo consequences of mitochondrial Complex I inhibition in cancer. The protocols outlined in these application notes provide a framework for conducting robust preclinical studies to evaluate its antitumor efficacy and pharmacokinetic properties. The use of the inactive control, BAY-070, is strongly recommended to ensure the specificity of the observed effects. Careful monitoring of animal welfare and potential toxicity is paramount throughout any in vivo experiment.
References
Application Notes and Protocols for BAY-179 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BAY-179, a potent and selective inhibitor of mitochondrial Complex I, in preclinical mouse models. The information compiled herein is intended to facilitate the design and execution of in vivo studies to investigate the therapeutic potential of targeting oxidative phosphorylation in various disease models, particularly in oncology.
Compound Profile: this compound
This compound is a chemical probe that acts as a powerful and specific inhibitor of the NADH:ubiquinone oxidoreductase activity of Complex I in the mitochondrial electron transport chain.[1] A key advantage of this compound is its cross-reactivity across multiple species, including humans and mice, making it an excellent tool for translational research.[1]
Table 1: In Vitro Potency of this compound Against Complex I
| Species | IC50 (nM) |
| Human | 79 |
| Mouse | 38 |
| Rat | 27 |
| Dog | 47 |
Data sourced from MedchemExpress.
Preliminary pharmacokinetic studies in mice have informed a potential starting dose for in vivo experiments.
Table 2: Preliminary Pharmacokinetic Data for this compound in Mice
| Parameter | Value | Note |
| Suggested Starting Dose | 14 mg/kg | Provided plasma concentrations above the cellular IC50 for approximately 8 hours.[1] |
Note: In vivo efficacy data for this compound in mouse xenograft models, including specific dosing regimens and tumor growth inhibition, are not extensively available in published literature. The provided protocols are based on established preclinical methodologies and should be optimized for specific experimental models.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the function of Complex I of the mitochondrial electron transport chain. This inhibition disrupts the process of oxidative phosphorylation, leading to several downstream cellular consequences:
-
Decreased ATP Production: Inhibition of the electron transport chain curtails the generation of the proton gradient necessary for ATP synthesis by ATP synthase (Complex V).
-
Increased NADH/NAD+ Ratio: The blockage of NADH oxidation by Complex I leads to an accumulation of NADH and a depletion of NAD+.
-
Generation of Reactive Oxygen Species (ROS): The disruption of electron flow can lead to the formation of superoxide (B77818) radicals, contributing to oxidative stress.
-
Activation of Cellular Stress Responses: The metabolic and oxidative stress induced by Complex I inhibition can trigger various cellular signaling pathways, including the Amino Acid Response (AAR), to adapt to the energy deficit.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Formulation of this compound for In Vivo Administration
3.1.1. Protocol for Oral Gavage Suspension
This protocol describes the preparation of a suspension of this compound in a vehicle containing Carboxymethyl cellulose (B213188) sodium (CMC-Na), a common suspending agent for oral administration in mice.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare the Vehicle (0.5% CMC-Na):
-
Weigh the required amount of CMC-Na (e.g., 50 mg for 10 mL of vehicle).
-
In a sterile beaker or bottle, add the CMC-Na to the sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the compound.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the suspension to be prepared. Prepare a slight excess to account for any losses.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add a small volume of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dispersion.
-
Visually inspect the suspension for uniformity before administration. The suspension should be mixed well immediately before each gavage.
-
3.1.2. Protocol for Intraperitoneal Injection Formulation (Suggested)
For intraperitoneal (IP) administration, a solution or a very fine, uniform suspension is required. Due to the limited public data on this compound's solubility for parenteral administration, a formulation may need to be developed. A common approach for poorly soluble compounds involves the use of a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the Vehicle: A commonly used vehicle for IP injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the DMSO component first.
-
Add the PEG300 and Tween 80 and mix thoroughly.
-
Finally, add the saline and mix until a clear solution or a very fine, stable suspension is formed.
-
Note: The final concentration of DMSO should be kept as low as possible to minimize toxicity. This formulation should be tested for stability and tolerability in a small cohort of animals before use in a large-scale efficacy study.
-
Administration of this compound to Mice
3.2.1. Oral Gavage Administration
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice) with a ball tip
-
1 mL syringe
-
Animal scale
Procedure:
-
Dose Calculation: Weigh each mouse to accurately calculate the required dosing volume. The typical gavage volume for mice is 5-10 mL/kg.
-
Preparation: Vigorously vortex the this compound suspension to ensure uniformity. Draw the calculated volume into the syringe.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The mouse should be held in a vertical position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the suspension.
-
Post-Administration: Gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress.
3.2.2. Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound formulation
-
Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Dose Calculation: Weigh each mouse to determine the correct dosing volume. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Preparation: Draw the calculated volume of the this compound formulation into the syringe.
-
Animal Restraint: Restrain the mouse by scruffing the neck and back, and position it to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder. Clean the site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement. Slowly inject the formulation.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
In Vivo Efficacy Study Workflow (Hypothetical Xenograft Model)
This workflow provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo efficacy study.
Protocol Steps:
-
Cell Culture and Implantation:
-
Select a cancer cell line of interest and culture under standard conditions.
-
Implant a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Treatment Group: Administer this compound at a specified dose and schedule. Based on the preliminary data, a starting dose of 14 mg/kg administered twice daily (BID) by oral gavage could be considered to maintain exposure above the IC50.
-
Control Group: Administer the vehicle used for the this compound formulation following the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a pre-defined maximum size, or after a specific treatment duration.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of any anti-tumor effects.
-
Conclusion
This compound is a valuable research tool for investigating the role of mitochondrial Complex I in cancer biology and other diseases. The protocols provided here offer a starting point for in vivo studies in mice. Due to the limited amount of published in vivo efficacy data, it is crucial for researchers to perform initial tolerability and pharmacokinetic studies to determine the optimal dose and schedule for their specific mouse model and experimental goals. Careful formulation and administration techniques are essential for obtaining reliable and reproducible results.
References
Preparing a BAY-179 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of BAY-179, a potent and selective mitochondrial complex I inhibitor, using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1][2][3] It includes essential information on the physicochemical properties of this compound, step-by-step instructions for dissolution, and recommendations for storage to ensure the stability and integrity of the stock solution. Adherence to this protocol will support the generation of reliable and reproducible data in preclinical research and drug development applications.
Introduction
This compound is a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I (NADH dehydrogenase).[1][2] Its ability to modulate cellular bioenergetics makes it a valuable chemical probe for studying the role of oxidative phosphorylation in various physiological and pathological processes, particularly in cancer biology.[3][4] Accurate and consistent preparation of a this compound stock solution is the first critical step for any in vitro or in vivo experiment. DMSO is a common solvent for such hydrophobic small molecules due to its high dissolving power.[5][6] This guide outlines a standardized procedure for preparing this compound stock solutions in DMSO.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below. This information is crucial for accurate calculations and handling of the compound.
| Property | Value | Source(s) |
| Chemical Formula | C₂₃H₂₁N₅OS | [2][4][7] |
| Molecular Weight | 415.51 g/mol | [7][8][9] |
| CAS Number | 2764880-87-5 | [1][2][7] |
| Appearance | White to beige solid powder | [8] |
| Purity | ≥98% (by HPLC) | [2][8] |
| Solubility in DMSO | 5 mg/mL (12.03 mM) | [7][9] |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various experimental assays.[10]
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes (or tubes protected from light)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound: Use the following formula to calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution:
Mass (mg) = [Desired Concentration (mM)] x [Desired Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 415.51 g/mol / 1000 = 4.1551 mg
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
-
-
Dissolve the powder in DMSO:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed tubes.[10][11]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage and Stability
Proper storage is critical for maintaining the biological activity of the this compound stock solution.
| Storage Form | Temperature | Duration | Recommendations |
| Solid Powder | -20°C | ≥ 4 years | Store in a dry, dark place.[2][9] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Recommended for short-term storage.[1][9] |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
Important Considerations:
-
DMSO is hygroscopic (absorbs moisture from the air). Use fresh, anhydrous grade DMSO to ensure optimal solubility and stability of this compound.[9]
-
The final concentration of DMSO in cell-based assays should be kept low (typically <0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[10][11] Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
-
If precipitation is observed in the stock solution after thawing, gently warm and vortex the solution to redissolve the compound. If the precipitate does not dissolve, the solution should be discarded.[11]
Visual Representations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits Complex I of the electron transport chain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Complex 1 probe this compound ≥98% (HPLC) | 2764880-87-5 [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Measuring Mitochondrial Respiration with BAY-179: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-179 is a potent, selective, and species cross-reactive inhibitor of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase).[1] As the primary entry point for electrons into the electron transport chain (ETC), Complex I is a critical component of oxidative phosphorylation (OXPHOS). Inhibition of Complex I by this compound disrupts the electron flow, leading to decreased mitochondrial respiration, reduced ATP production, and an increase in reactive oxygen species (ROS).[2][3][4][5] This makes this compound a valuable chemical probe for studying the role of mitochondrial function in various physiological and pathological processes, particularly in cancer metabolism.[1]
These application notes provide detailed protocols for utilizing this compound to measure and analyze mitochondrial respiration in living cells, with a primary focus on the Seahorse XF Cell Mito Stress Test.
Mechanism of Action
This compound specifically targets and inhibits the NADH dehydrogenase activity of Complex I. This blockade prevents the oxidation of NADH to NAD+ and the subsequent transfer of electrons to coenzyme Q (ubiquinone). The disruption of this process has several key downstream effects:
-
Decreased Oxygen Consumption Rate (OCR): As electron flow through the ETC is diminished, the consumption of oxygen as the final electron acceptor is reduced.
-
Reduced ATP Production: The proton pumping activity of Complex I is inhibited, leading to a decrease in the proton motive force across the inner mitochondrial membrane, which in turn reduces ATP synthesis by ATP synthase (Complex V).
-
Increased Glycolysis: Cells may upregulate glycolysis to compensate for the reduction in mitochondrial ATP production, leading to an increase in the extracellular acidification rate (ECAR).
-
Elevated Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the leakage of electrons and their reaction with molecular oxygen, generating superoxide (B77818) and other ROS.[2][3]
Quantitative Data Summary
The inhibitory potency of this compound on Complex I has been determined across various species, highlighting its cross-reactivity.
| Species | IC50 (nM) |
| Human | 79 |
| Mouse | 38 |
| Rat | 27 |
| Dog | 47 |
Table 1: Inhibitory Concentration (IC50) of this compound on Mitochondrial Complex I from Different Species.[1]
The following table summarizes the expected qualitative and quantitative effects of this compound on key parameters of mitochondrial respiration as measured by a Seahorse XF Cell Mito Stress Test. The exact quantitative values are cell-type dependent and should be determined empirically.
| Parameter | Effect of this compound | Expected Quantitative Change |
| Basal Respiration | Decrease | Dose-dependent reduction |
| ATP Production-Linked Respiration | Decrease | Dose-dependent reduction |
| Maximal Respiration | Decrease | Dose-dependent reduction |
| Spare Respiratory Capacity | Decrease | Dose-dependent reduction |
| Non-Mitochondrial Respiration | No significant change | Minimal to no effect |
| Proton Leak | May appear to increase as a percentage of basal respiration | Relative increase due to inhibition of ATP-linked respiration |
Table 2: Expected Effects of this compound on Seahorse XF Cell Mito Stress Test Parameters.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using the Seahorse XF Cell Mito Stress Test
This protocol is designed to identify the optimal concentration range of this compound for inhibiting mitochondrial respiration in a specific cell line.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with glucose, pyruvate, and glutamine as required for the cell type)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to attach and form a monolayer overnight in a CO2 incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare a serial dilution of this compound in pre-warmed Seahorse XF assay medium to achieve a range of final concentrations (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO).
-
-
Assay Plate Preparation:
-
Remove the cell culture medium from the assay plate.
-
Wash the cells once with pre-warmed Seahorse XF assay medium.
-
Add the appropriate volume of pre-warmed Seahorse XF assay medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for at least 1 hour to allow for compound treatment and temperature/pH equilibration.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the Seahorse XF Cell Mito Stress Test protocol.
-
The instrument will measure the OCR and ECAR at baseline (after this compound treatment) and after the sequential injection of the stressor compounds.
-
-
Data Analysis:
-
Analyze the data using the Seahorse Wave software.
-
Determine the dose-dependent effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Plot the dose-response curves to determine the EC50 for each parameter.
-
Protocol 2: Assessing the Acute Effects of this compound on Mitochondrial Respiration
This protocol is used to measure the immediate impact of this compound on cellular respiration by injecting it during the Seahorse XF assay.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for cell seeding and cartridge hydration.
-
Assay Plate Preparation:
-
Prepare the cell plate as described in Protocol 1, but without the addition of this compound to the assay medium. Use standard assay medium for all wells.
-
-
Compound Loading:
-
Prepare a stock solution of this compound.
-
Load the desired concentration of this compound into the first injection port of the sensor cartridge.
-
Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the subsequent injection ports.
-
-
Seahorse XF Assay:
-
Run the Seahorse XF assay. The instrument will first establish a baseline OCR and ECAR, then inject this compound and measure the immediate effect on respiration, followed by the injections of the other stressor compounds.
-
-
Data Analysis:
-
Analyze the data to determine the acute inhibitory effect of this compound on basal respiration and the subsequent responses to the stressor compounds.
-
Mandatory Visualizations
References
- 1. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Complex I Inhibition Accelerates Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mitochondrial Complex I Leads to Decreased Motility and Membrane Integrity Related to Increased Hydrogen Peroxide and Reduced ATP Production, while the Inhibition of Glycolysis Has Less Impact on Sperm Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Mitochondrial Complex I Leads to Decreased Motility and Membrane Integrity Related to Increased Hydrogen Peroxide and Reduced ATP Production, while the Inhibition of Glycolysis Has Less Impact on Sperm Motility | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BAY-179 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-179 is a potent, selective, and species cross-reactive inhibitor of mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase). As a critical component of the electron transport chain, complex I plays a central role in cellular energy production (ATP synthesis) and the regulation of metabolic pathways. Inhibition of complex I has emerged as a promising therapeutic strategy in oncology, particularly for cancers with specific metabolic vulnerabilities. Cancer cells harboring mutations in genes such as LKB1 or IDH have shown increased sensitivity to complex I inhibition.[1]
These application notes provide a comprehensive overview of the use of this compound for studying its effects on cancer cell lines, including its mechanism of action, protocols for key experiments, and expected outcomes.
Data Presentation
This compound Inhibitory Potency against Mitochondrial Complex I
| Species | IC50 (nM) |
| Human | 79[2][3] |
| Mouse | 38[2][3] |
| Rat | 27[2][3] |
| Dog | 47[2][3] |
Note: The IC50 values above represent the concentration of this compound required to inhibit the activity of isolated mitochondrial complex I by 50% and do not represent cytotoxic IC50 values in cancer cell lines. Further research is needed to establish a comprehensive panel of cytotoxic IC50 values across various cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a cascade of downstream cellular events:
-
Decreased ATP Production: The primary consequence of complex I inhibition is a reduction in oxidative phosphorylation, leading to a significant drop in cellular ATP levels. This energy depletion can halt essential cellular processes that are highly energy-dependent in cancer cells, such as proliferation and invasion.
-
Induction of Apoptosis: A sustained decrease in ATP and the disruption of mitochondrial function are potent triggers for the intrinsic pathway of apoptosis. Key players in this pathway include the BCL-2 family of proteins, which regulate the release of cytochrome c from the mitochondria, leading to the activation of caspases and ultimately, programmed cell death.
-
Cell Cycle Arrest: Energy depletion can also lead to the activation of cell cycle checkpoints, preventing cancer cells from progressing through the cell cycle and dividing. This can result in an accumulation of cells in a specific phase of the cell cycle, such as the G1 or S phase.
Signaling Pathway Diagrams
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol describes the detection of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins relative to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Collection and Fixation: Harvest the treated and control cells by trypsinization. Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for investigating the role of mitochondrial complex I in cancer biology. The provided protocols offer a foundation for studying the cytotoxic, apoptotic, and cell cycle effects of this inhibitor on various cancer cell lines. Further characterization of this compound's activity in a broader range of cancer models, particularly those with defined metabolic profiles, will be crucial for elucidating its full therapeutic potential.
References
Application Notes and Protocols for Studying Metabolic Pathways Using BAY-179
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-179 is a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2][3] By inhibiting complex I, this compound disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP synthesis and a subsequent shift in cellular metabolism. This makes this compound an invaluable chemical probe for investigating the role of mitochondrial respiration in various physiological and pathological processes, particularly in cancer metabolism.[1][2][3]
Certain cancer cells, especially those with specific oncogenic mutations like LKB1 or IDH, exhibit a heightened dependence on OXPHOS for their energy requirements, rendering them particularly susceptible to complex I inhibition.[1][2][3] The study of metabolic reprogramming in response to complex I blockade can unveil vulnerabilities that may be exploited for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound to interrogate metabolic pathways in vitro and in vivo. A negative control compound, BAY-070, is available and recommended for use in experiments to ensure that the observed effects are specific to complex I inhibition.[1]
Data Presentation
In Vitro Potency of this compound
The inhibitory activity of this compound on complex I has been quantified across various species, demonstrating its utility in preclinical research. The half-maximal inhibitory concentration (IC50) values for ATP reduction highlight its potent effect on cellular energy production.
| Species | Assay | IC50 (nM) |
| Human | Cellular ATP Reduction | 79 |
| Mouse | Cellular ATP Reduction | 38 |
| Rat | Cellular ATP Reduction | 27 |
| Dog | Cellular ATP Reduction | 47 |
Table 1: In Vitro Potency of this compound. IC50 values for this compound in a cellular ATP-dependent luciferase reporter assay. Data is compiled from publicly available information.
Signaling Pathways and Experimental Workflows
Mitochondrial Electron Transport Chain and the Effect of this compound
The following diagram illustrates the central role of complex I in the mitochondrial electron transport chain and how this compound disrupts this process, leading to a metabolic shift.
General Experimental Workflow for In Vitro Metabolic Studies
This workflow outlines the key steps for investigating the metabolic effects of this compound in cultured cells.
Experimental Protocols
Protocol 1: Cellular ATP Production Assay
This protocol measures the direct impact of this compound on cellular ATP levels using a luciferase-based assay.
Materials:
-
Cells of interest
-
Cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
DMSO (vehicle control)
-
Luciferase-based ATP assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time (e.g., 1, 6, or 24 hours).
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified by the kit manufacturer to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of ATP reduction.
-
Plot the percentage of ATP reduction against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Extracellular Flux Analysis (Seahorse Assay)
This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
Prepare fresh assay medium and warm it to 37°C.
-
Wash the cells with the assay medium and then add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Prepare stock solutions of this compound and mitochondrial stress test compounds in the assay medium. Load the desired concentrations into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Perform the assay according to the programmed protocol, which typically involves sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number.
-
Analyze the changes in basal OCR and ECAR after this compound injection.
-
Use the data from the mitochondrial stress test to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Protocol 3: Glucose Uptake and Lactate Production Assays
Inhibition of OXPHOS by this compound is expected to increase reliance on glycolysis, leading to increased glucose uptake and lactate production (the Warburg effect).
Glucose Uptake Assay (using a fluorescent glucose analog like 2-NBDG):
Materials:
-
Cells of interest
-
24-well plate
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound or vehicle for the desired duration.
-
Glucose Starvation: Wash the cells with glucose-free medium and incubate for a short period (e.g., 30 minutes) to deplete intracellular glucose.
-
2-NBDG Incubation: Add glucose-free medium containing 2-NBDG to each well and incubate for a defined period (e.g., 30-60 minutes).
-
Signal Measurement:
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence of the lysate using a plate reader.
-
Alternatively, detach the cells and analyze the fluorescence by flow cytometry.
-
-
Data Analysis: Normalize the fluorescence signal to the protein concentration or cell number and compare the glucose uptake in this compound treated cells to the vehicle control.
Lactate Production Assay:
Materials:
-
Cells of interest
-
24-well plate
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described above.
-
Sample Collection: At the end of the treatment period, collect the cell culture medium from each well.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the lactate concentration to the cell number or protein concentration in the corresponding well. Compare the lactate production in this compound treated cells to the vehicle control.
Protocol 4: In Vivo Studies in Animal Models
This compound's favorable pharmacokinetic properties make it suitable for in vivo studies to investigate the role of complex I in tumor metabolism and other disease models.[1]
General Guidelines:
-
Animal Models: Syngeneic or xenograft tumor models in mice are commonly used.[4]
-
Dosing: A preliminary study in mice suggested a potential starting dose of 14 mg/kg.[1] However, the optimal dose and schedule should be determined for each specific model and experimental endpoint.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be selected based on the pharmacokinetic profile of this compound and the experimental design.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Example In Vivo Experimental Design:
-
Tumor Implantation: Implant tumor cells into the appropriate site in the host animals. Allow the tumors to reach a palpable size.
-
Treatment: Randomize the animals into treatment and control groups. Administer this compound or vehicle according to the predetermined dose and schedule.
-
Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.
-
Metabolic Analysis of Tumors:
-
At the end of the study, tumors can be excised for metabolic analysis.
-
Stable Isotope Tracing: Infuse animals with stable isotope-labeled nutrients (e.g., 13C-glucose) before tumor collection to trace metabolic fluxes.[5]
-
Metabolite Extraction and Analysis: Extract metabolites from the tumor tissue and analyze them using mass spectrometry or NMR to determine the incorporation of the stable isotope label into various metabolic pathways.
-
-
Data Analysis: Compare the metabolic profiles and fluxes in tumors from this compound-treated animals to those from the control group to understand how complex I inhibition remodels tumor metabolism in vivo.
Conclusion
This compound is a powerful tool for dissecting the role of mitochondrial complex I in cellular metabolism. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of complex I inhibition on ATP production, oxidative phosphorylation, glycolysis, and overall metabolic reprogramming in both in vitro and in vivo settings. The use of this selective and potent inhibitor will undoubtedly contribute to a deeper understanding of metabolic pathways in health and disease, and may aid in the development of novel therapeutic strategies targeting metabolic vulnerabilities.
References
- 1. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Commonly Used Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating BAY-179 (BMS-986179) in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical rationale and clinical investigation of BAY-179 (BMS-986179), a monoclonal antibody targeting CD73, in combination with nivolumab (B1139203), an anti-PD-1 antibody, for the treatment of advanced solid tumors. The information is based on publicly available data from preclinical studies and the Phase 1/2a clinical trial NCT02754141.
Introduction
The tumor microenvironment (TME) plays a critical role in cancer progression and immune evasion. One key immunosuppressive pathway in the TME is the production of extracellular adenosine (B11128). CD73 (ecto-5'-nucleotidase) is a cell-surface enzyme that is often overexpressed on tumor cells and stromal cells. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine then binds to its receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[3]
This compound (BMS-986179) is a high-affinity human monoclonal antibody that targets and inhibits the enzymatic activity of CD73.[3] By blocking the production of adenosine, BMS-986179 aims to restore anti-tumor immunity. The combination of a CD73 inhibitor with an immune checkpoint inhibitor like nivolumab, which blocks the PD-1/PD-L1 pathway, is a rational approach to synergistically enhance the immune response against cancer.[4][5] Preclinical studies have shown that the blockade of CD73 can enhance the anti-tumor activity of anti-PD-1 antibodies.[3] This led to the clinical investigation of BMS-986179 in combination with nivolumab in patients with advanced solid tumors.
Quantitative Data Summary
The following tables summarize the preliminary clinical data from the Phase 1/2a study of BMS-986179 in combination with nivolumab (NCT02754141).
Table 1: Patient Demographics and Treatment Exposure (NCT02754141, Preliminary Data)
| Characteristic | Value |
| Number of Patients Treated | 59 |
| Prior Therapies | ≥ 1 |
| Tumor Types | Advanced Solid Tumors |
| BMS-986179 Monotherapy Lead-in | 2 weeks |
| Combination Therapy | BMS-986179 + Nivolumab |
Data as of December 19, 2017.[3][6]
Table 2: Preliminary Efficacy of BMS-986179 in Combination with Nivolumab (NCT02754141)
| Efficacy Endpoint | Result |
| Confirmed Partial Responses (PR) | 7 |
| Stable Disease (SD) | 10 |
| Tumor Types with Confirmed PR | Head and Neck, Pancreatic, Prostate, Anal, and Renal Cancer |
| Patients with PR (alternative source) | 7 out of 52 |
Data as of December 19, 2017.[1][3][4][5]
Table 3: Preliminary Safety Profile of BMS-986179 in Combination with Nivolumab (NCT02754141)
| Adverse Event (AE) Profile | Percentage of Patients (n=52) |
| Any Treatment-Related AE (TRAE) | 58% |
| Grade 3 TRAEs | 15% |
| Grade 4 TRAEs | 0% |
| Treatment-Related Deaths | 0% |
| Discontinuation due to TRAE | 1 patient (Grade 3 increased ALT) |
Data as of December 19, 2017.[1][3][6]
Experimental Protocols
The following are representative protocols for key experiments to evaluate the combination of a CD73 inhibitor like BMS-986179 with an anti-PD-1 antibody. These are based on standard methodologies and the available information on the mechanism of action.
1. In Vitro CD73 Enzymatic Activity Assay
-
Objective: To determine the inhibitory activity of BMS-986179 on the enzymatic function of CD73.
-
Methodology:
-
Recombinant human CD73 is incubated with its substrate, adenosine monophosphate (AMP).
-
The conversion of AMP to adenosine is measured in the presence of varying concentrations of BMS-986179 or an isotype control antibody.
-
The amount of adenosine produced or the remaining AMP can be quantified using a commercially available kit (e.g., malachite green-based phosphate (B84403) detection) or by HPLC.
-
The IC50 (half-maximal inhibitory concentration) of BMS-986179 is calculated.
-
2. In Vivo Murine Syngeneic Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of a murine surrogate anti-CD73 antibody in combination with an anti-PD-1 antibody.
-
Methodology:
-
Cancer cells expressing CD73 (e.g., MC38 colon adenocarcinoma) are implanted subcutaneously into immunocompetent mice (e.g., C57BL/6).
-
Once tumors are established, mice are randomized into treatment groups:
-
Vehicle control
-
Anti-CD73 antibody
-
Anti-PD-1 antibody
-
Anti-CD73 antibody + Anti-PD-1 antibody
-
-
Antibodies are administered via intraperitoneal (i.p.) injection at specified doses and schedules.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
At the end of the study, tumors and spleens are harvested for further analysis (e.g., flow cytometry for immune cell infiltration).
-
3. Clinical Trial Protocol Outline (Based on NCT02754141)
-
Title: A Phase 1/2a Study of BMS-986179 Administered Alone and in Combination With Nivolumab in Subjects With Advanced Solid Tumors.[6]
-
Study Design: Open-label, dose-escalation (Part 1) and cohort expansion (Part 2) study.[6]
-
Patient Population: Patients with advanced, unresectable solid tumors who have failed standard therapy.
-
Treatment Plan:
-
Part 1 (Dose Escalation): Patients receive a 2-week monotherapy lead-in with BMS-986179 at escalating doses, followed by the combination of BMS-986179 (at the same dose) and a standard dose of nivolumab.[6]
-
Part 2 (Cohort Expansion): Patients receive the recommended Phase 2 dose of BMS-986179 in combination with nivolumab in specific tumor cohorts.
-
-
Primary Objectives:
-
To assess the safety and tolerability of BMS-986179 alone and in combination with nivolumab.
-
To determine the recommended Phase 2 dose of the combination.
-
-
Secondary Objectives:
-
To evaluate the preliminary anti-tumor activity of the combination (e.g., Objective Response Rate, Duration of Response).
-
To characterize the pharmacokinetics and pharmacodynamics of BMS-986179.
-
-
Assessments:
-
Safety: Monitoring of adverse events (AEs) graded according to CTCAE.
-
Efficacy: Tumor assessments via imaging (e.g., CT or MRI) at baseline and regular intervals, evaluated by RECIST criteria.
-
Pharmacodynamics: Tumor biopsies and peripheral blood samples for analysis of CD73 target engagement and immune cell populations.[6]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of BMS-986179 and Nivolumab in the tumor microenvironment.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1/2a Study of BMS-986179 Administered Alone and in Combination with Nivolumab (BMS-936558) in Subjects with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 4. Update of early phase clinical trials in cancer immunotherapy [bmbreports.org]
- 5. Update of early phase clinical trials in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing BAY-179 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-179 is a potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1] Its primary application is as a chemical probe to investigate the biological roles of Complex I inhibition, particularly in contexts such as cancer metabolism.[2][3][4] A thorough assessment of its selectivity is paramount to ensure that observed biological effects are attributable to the inhibition of its intended target. These application notes provide a comprehensive suite of protocols to rigorously evaluate the selectivity profile of this compound. For robust experimental design, it is recommended to use BAY-070, a structurally related but inactive compound (Complex I IC50 > 30 µM), as a negative control.[5]
Data Presentation
Table 1: In Vitro Selectivity of this compound against Mitochondrial Respiratory Chain Complexes
| Complex | Target | This compound IC50 (nM) | BAY-070 IC50 (µM) |
| Complex I | NADH:ubiquinone oxidoreductase | 79 (human), 38 (mouse), 27 (rat), 47 (dog)[1] | > 30[5] |
| Complex II | Succinate (B1194679) dehydrogenase | > 30,000 | > 30 |
| Complex III | Cytochrome c reductase | > 30,000 | > 30 |
| Complex IV | Cytochrome c oxidase | > 30,000 | > 30 |
| Complex V | ATP synthase | > 30,000 | > 30 |
Table 2: Cellular Target Engagement of this compound
| Assay | Cell Line | This compound EC50 (nM) | Outcome |
| Cellular Thermal Shift Assay (CETSA) | User-defined | To be determined | Target engagement confirmation |
| Cellular ATP Depletion Assay | User-defined | To be determined | Functional consequence of target engagement |
Table 3: Off-Target Kinase Profiling of this compound
| Kinase Panel | Number of Kinases | This compound Inhibition at 1 µM |
| Broad Kinase Panel (e.g., DiscoverX, Reaction Biology) | >400 | To be determined |
| User-defined sub-panel | User-defined | To be determined |
Experimental Protocols
Mitochondrial Respiratory Chain Complex Activity Assays
This section details protocols for assessing the inhibitory activity of this compound against each of the five mitochondrial respiratory chain complexes using isolated mitochondria.
1.1. Isolation of Mitochondria
Mitochondria should be isolated from fresh tissues or cultured cells using differential centrifugation. Commercially available kits (e.g., Qproteome Mitochondria Isolation Kit, QIAGEN) provide a standardized method.
1.2. Complex I (NADH:ubiquinone oxidoreductase) Activity Assay
This colorimetric assay measures the decrease in absorbance at 600 nm resulting from the reduction of a specific dye by electrons flowing through Complex I.
-
Reagents:
-
Complex I Assay Buffer
-
NADH
-
Decylubiquinone
-
Complex I Dye
-
Rotenone (B1679576) (Complex I inhibitor control)
-
Isolated mitochondria (500 µg/mL protein concentration)
-
-
Procedure:
-
Prepare a "Sample Mix" containing Complex I Assay Buffer and Decylubiquinone.
-
Prepare a "Sample + Inhibitor Mix" containing the "Sample Mix" and Rotenone.
-
Add 2 µL of mitochondrial sample (1-5 µg) to wells containing the "Sample Mix" and "Sample + Inhibitor Mix".
-
Prepare a 1X NADH working solution.
-
Initiate the reaction by adding 30 µL of 1X NADH to each well.
-
Immediately measure the absorbance at 600 nm in kinetic mode at 30-second intervals for 5-10 minutes.
-
Calculate Complex I activity by subtracting the rate in the presence of rotenone from the total rate.
-
1.3. Complex II (Succinate Dehydrogenase) Activity Assay
This assay measures the reduction of a dye, DCPIP, which is coupled to the oxidation of succinate by Complex II.
-
Reagents:
-
Complex II Assay Buffer
-
Succinate
-
DCPIP
-
2-Thenoyltrifluoroacetone (TTFA, Complex II inhibitor)
-
Rotenone, Antimycin A, Potassium Cyanide (to inhibit other complexes)
-
Isolated mitochondria
-
-
Procedure:
-
Prepare a reaction mix containing assay buffer, rotenone, antimycin A, and potassium cyanide.
-
Add mitochondrial samples to the wells.
-
Add TTFA to control wells.
-
Initiate the reaction by adding succinate and DCPIP.
-
Measure the decrease in absorbance at 600 nm over time.
-
1.4. Complex III (Cytochrome c Reductase) Activity Assay
This assay measures the reduction of cytochrome c by Complex III.
-
Reagents:
-
Complex III Assay Buffer
-
Reduced Coenzyme Q10 (or a suitable analog)
-
Oxidized Cytochrome c
-
Antimycin A (Complex III inhibitor)
-
Isolated mitochondria
-
-
Procedure:
-
Prepare a reaction mix with assay buffer and oxidized cytochrome c.
-
Add mitochondrial samples to the wells.
-
Add Antimycin A to control wells.
-
Initiate the reaction by adding the reduced coenzyme Q10 analog.
-
Measure the increase in absorbance at 550 nm due to the reduction of cytochrome c.[6]
-
1.5. Complex IV (Cytochrome c Oxidase) Activity Assay
This assay measures the oxidation of pre-reduced cytochrome c by Complex IV.
-
Reagents:
-
Complex IV Assay Buffer
-
Reduced Cytochrome c
-
Potassium Cyanide (KCN, Complex IV inhibitor)
-
Isolated mitochondria
-
-
Procedure:
-
Add assay buffer and mitochondrial samples to the wells.
-
Add KCN to control wells.
-
Initiate the reaction by adding reduced cytochrome c.
-
Measure the decrease in absorbance at 550 nm as cytochrome c is oxidized.[7]
-
1.6. Complex V (ATP Synthase) Activity Assay
This assay measures the ATPase activity of Complex V, which is coupled to the oxidation of NADH.
-
Reagents:
-
Complex V Assay Buffer
-
ATP
-
Coupling enzymes (pyruvate kinase and lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate
-
NADH
-
Oligomycin (B223565) (Complex V inhibitor)
-
Isolated mitochondria
-
-
Procedure:
Cellular Target Engagement and Functional Assays
2.1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.[4][10][11]
-
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Heat cell aliquots to a range of temperatures.
-
Lyse the cells and separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody against a Complex I subunit (e.g., NDUFS1).
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
2.2. Cellular ATP Depletion Assay
This assay measures the functional consequence of Complex I inhibition on cellular energy levels.
-
Procedure:
Broad Off-Target Profiling
3.1. Kinase Selectivity Profiling
To rule out off-target effects on protein kinases, this compound should be screened against a broad panel of kinases.
-
Procedure:
-
Submit this compound to a commercial kinase profiling service (e.g., Promega, Reaction Biology).
-
Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases.
-
Follow-up with IC50 determination for any kinases that show significant inhibition.
-
3.2. Phosphoproteomics
For an unbiased view of off-target effects on cellular signaling, a phosphoproteomics approach can be employed.
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells, digest proteins, and enrich for phosphopeptides.
-
Analyze the phosphopeptides by mass spectrometry to identify and quantify changes in phosphorylation across the proteome.
-
Significant changes in phosphorylation of proteins outside the expected Complex I-related pathways may indicate off-target activity.[15][16][17][18]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. assaygenie.com [assaygenie.com]
- 4. annualreviews.org [annualreviews.org]
- 5. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. Mitochondrial Complex IV (Cytochrome C Oxidase ) Activity Assay Kit - Elabscience® [elabscience.com]
- 8. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 9. Small-scale protocols to characterize mitochondrial Complex V activity and assembly in peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: BAY-179 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using BAY-179, a potent and selective complex I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that acts as a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] Its primary mechanism is the inhibition of the electron transport chain at complex I, which leads to decreased ATP production through oxidative phosphorylation (OXPHOS).[2][4][5] This makes it a valuable tool for studying the biological relevance of complex I inhibition, particularly in cancer research where some tumors show increased reliance on OXPHOS.[2][4][5]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for complex I varies slightly across different species. The reported values are summarized in the table below.
| Species | IC50 (nM) |
| Human | 79 |
| Mouse | 38 |
| Rat | 27 |
| Dog | 47 |
| Source:[1] |
Q3: In which solvents is this compound soluble?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[6] One supplier suggests a solubility of 5 mg/mL in DMSO, which corresponds to a 12.03 mM stock solution.[6] It is crucial to use fresh, high-quality DMSO as absorbed moisture can reduce the solubility of the compound.[6] For in vivo studies, a clear stock solution in an appropriate organic solvent should be prepared first, followed by sequential addition of co-solvents suitable for the specific administration route and animal model.[1] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Q4: What is the recommended storage procedure for this compound?
Please refer to the manufacturer's specific instructions for optimal storage conditions. As a general guideline, solid forms of the compound should be stored at low temperatures, and solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect on cellular ATP levels. | Compound Precipitation: this compound may have precipitated out of the solution, especially in aqueous media. | - Visually inspect the media for any precipitate after adding this compound. - Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to maintain solubility. - Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Line Insensitivity: The cell line being used may not be highly dependent on oxidative phosphorylation for ATP production and may rely more on glycolysis. | - Use a positive control known to be sensitive to complex I inhibition. - Measure both oxidative phosphorylation and glycolysis rates (e.g., using a Seahorse XF Analyzer) to understand the metabolic phenotype of your cells. | |
| Incorrect Compound Concentration: The concentration of this compound used may be too low to elicit a response. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. | |
| High cellular toxicity observed at expected effective concentrations. | Off-Target Effects: Although this compound is reported to be selective, high concentrations may lead to off-target effects. | - Lower the concentration of this compound and/or reduce the incubation time. - Include appropriate negative controls (e.g., vehicle-treated cells) to assess baseline toxicity. - Consider using a structurally unrelated complex I inhibitor as a comparator to confirm that the observed phenotype is due to complex I inhibition. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final solvent concentration is non-toxic to your cells (typically below 0.5% for DMSO). | |
| Variability between experimental replicates. | Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the compound. | - Use calibrated pipettes and perform serial dilutions carefully. - Prepare a master mix of the final treatment media to ensure equal dosing across replicates. |
| Cell Culture Inconsistency: Variations in cell density, passage number, or growth conditions. | - Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure even cell seeding. | |
| Difficulty in reproducing in vivo efficacy. | Poor Pharmacokinetics/Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. | - Optimize the drug delivery vehicle and administration route. The provided literature suggests that this compound was developed to have improved in vivo properties.[2] - Perform pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time. |
| Metabolic Instability: The compound may be rapidly metabolized in vivo. | - this compound is described as having moderate to good in vitro metabolic stability.[1] However, in vivo metabolism can vary. Consider co-administration with metabolic inhibitors if appropriate and justified. |
Experimental Protocols & Visualizations
Diagram: Mitochondrial Electron Transport Chain and the Effect of this compound
The following diagram illustrates the position of Complex I in the mitochondrial electron transport chain and how this compound inhibits this process.
Caption: Inhibition of Complex I by this compound disrupts the electron transport chain.
Diagram: General Experimental Workflow for In Vitro Analysis
This diagram outlines a typical workflow for assessing the in vitro effects of this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
Protocol: Cellular ATP Measurement Assay
Objective: To quantify the effect of this compound on intracellular ATP levels.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Lyse the cells by shaking the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium but no cells).
-
Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the relative ATP levels.
-
Plot the relative ATP levels against the concentration of this compound to generate a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing BAY-179 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-179, a potent and selective inhibitor of mitochondrial Complex I. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Compound Effect | Improper Compound Handling: this compound precipitation due to improper dissolution or storage. | Ensure complete dissolution. For in vivo studies, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] If precipitation is observed, gentle heating and/or sonication can aid in redissolving the compound.[1] |
| Cell Culture Variability: High passage number of cells, mycoplasma contamination, or inconsistencies in cell seeding density. | Use low passage number cells and regularly test for mycoplasma. Ensure consistent cell seeding density across all experiments. | |
| Incorrect Concentration Range: The effective concentration of this compound can vary significantly between cell lines. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line. | |
| High Well-to-Well Variability | Uneven Cell Seeding: Inconsistent number of cells per well. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and verify cell distribution microscopically. |
| Edge Effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or media to maintain humidity. | |
| Unexpected Off-Target Effects | Non-Specific Activity: At high concentrations, some inhibitors can exhibit off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response curve. Include the negative control compound, BAY-070, in your experiments to differentiate between on-target and off-target effects.[2] |
| Difficulty in Data Interpretation | Lack of Appropriate Controls: Absence of positive and negative controls makes it difficult to validate the assay and interpret the results. | Always include a vehicle control (e.g., DMSO), a positive control (a known Complex I inhibitor like rotenone), and a negative control (untreated cells).[3][4][5] For specific mechanism-of-action studies, the inactive analog BAY-070 is recommended.[2] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[6] By inhibiting Complex I, this compound disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production and increased production of reactive oxygen species (ROS).[6][7]
2. What is a good starting concentration for in vitro experiments?
The IC50 of this compound varies depending on the species. For human Complex I, the IC50 is 79 nM.[1] A good starting point for a dose-response experiment in human cancer cell lines would be a range from 1 nM to 1 µM.
3. How should I prepare my this compound stock solution?
This compound is soluble in DMSO.[8] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
4. What is the recommended incubation time for this compound?
The optimal incubation time will depend on the specific assay and cell type. For cell viability assays, a 24 to 72-hour incubation is common.[9] For assays measuring acute effects on mitochondrial respiration, a shorter incubation of a few hours may be sufficient.
5. What are the expected downstream effects of this compound treatment?
Inhibition of Complex I by this compound is expected to lead to:
-
Decreased cellular ATP levels.
-
Increased production of mitochondrial reactive oxygen species (ROS).[6][7]
-
Activation of stress-responsive signaling pathways, such as the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[6]
-
A shift towards glycolysis for ATP production.
Quantitative Data
Table 1: In Vitro Potency of this compound Against Mitochondrial Complex I from Different Species
| Species | IC50 (nM) |
| Human | 79[1][10] |
| Mouse | 38[1][10] |
| Rat | 27[1][10] |
| Dog | 47[1][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11][12][13]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
ATP Production Assay
This protocol is based on commercially available luciferin/luciferase-based ATP assays.[14][15]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
ATP assay kit (containing luciferase and D-luciferin)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and controls for the desired duration.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add the ATP assay reagent to each well.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Express the results as a percentage of the ATP level in untreated control cells.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol provides a general workflow for assessing mitochondrial function using a Seahorse XF Analyzer.[10][16]
Materials:
-
This compound
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Prepare the inhibitor solutions (this compound, oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Load the inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.
-
Analyze the data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Visualizations
Caption: Mechanism of this compound action on the electron transport chain.
Caption: General workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive and Negative Controls | Rockland [rockland.com]
- 4. quantics.co.uk [quantics.co.uk]
- 5. Utilization of Positive and Negative Controls to Examine Comorbid Associations in Observational Database Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Mitochondrial Complex I Influences Cell Metastatic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of complex I of the electron transport chain causes O2-. -mediated mitochondrial outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 16. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
Technical Support Center: Troubleshooting BAY-179 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the mitochondrial complex I inhibitor, BAY-179.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Selleck Chemicals reports a solubility of up to 5 mg/mL (12.03 mM) in fresh DMSO.[3] It is crucial to use anhydrous DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][4]
Q2: My vial of this compound appears to be empty. What should I do?
A2: If you ordered a small quantity of this compound, it may have been lyophilized, forming a thin, hard-to-see film on the vial's walls. Before assuming the vial is empty, add the recommended solvent (DMSO) and vortex or sonicate the vial to ensure the compound is fully dissolved.[2]
Q3: Can I heat the this compound/DMSO solution to improve solubility?
A3: Gentle warming can be an effective method to aid in the dissolution of this compound. A water bath set to 37°C for 5-10 minutes is a common and generally safe approach.[1] However, avoid excessive heat as it may degrade the compound.
Q4: My this compound/DMSO stock solution appears cloudy or has visible precipitates. What does this mean?
A4: A cloudy appearance or the presence of precipitates indicates that this compound is not fully dissolved or has precipitated out of the solution. This can occur if the solubility limit has been exceeded or if the stock solution has been stored improperly. It is critical not to use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results. Refer to the troubleshooting guide below for steps to address this issue.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dilution of DMSO stock into aqueous media (e.g., cell culture medium, PBS).
This is a common issue for hydrophobic compounds like this compound when transferring from a high-concentration DMSO stock to an aqueous environment.[5][6]
| Potential Cause | Explanation | Recommended Solution |
| Exceeded Aqueous Solubility | The final concentration of this compound in the aqueous medium is higher than its solubility limit. | - Lower the final working concentration of this compound. - Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[6] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid change in solvent polarity, leading to precipitation. | - Perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) medium or buffer.[5][6] - Add the DMSO stock dropwise to the aqueous medium while gently vortexing to ensure rapid mixing.[5] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | - Always use pre-warmed (37°C) cell culture medium for dilutions.[6] |
| Final DMSO Concentration Too Low | While aiming for a low final DMSO concentration to avoid cytotoxicity (typically ≤0.5%), it may be insufficient to keep the compound in solution.[5][7] | - Optimize the final DMSO concentration. It may be necessary to use a slightly higher, yet cell-tolerated, concentration. Always include a vehicle control with the same final DMSO concentration.[5] |
Issue 2: this compound precipitates out of the cell culture medium over time during the experiment.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, beyond its solubility limit. | - Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[6] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which can affect compound solubility. | - Minimize the time culture vessels are outside the incubator.[6] |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound. | - Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[6] | - If possible, try a different basal media formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Preparation : Allow the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to come to room temperature.[1]
-
Solvent Addition : Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Mixing : Tightly cap the vial and vortex vigorously for 1-2 minutes.[1]
-
Sonication (if necessary) : If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]
-
Gentle Heating (if necessary) : If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]
-
Storage : Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.[7] Avoid repeated freeze-thaw cycles.[4][7]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Intermediate Dilution : Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C. To minimize precipitation, first, dilute your high-concentration DMSO stock solution to a lower concentration (e.g., 1 mM) with 100% DMSO.[6]
-
Final Dilution : Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For instance, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM stock to 1 mL of medium.[6]
-
Final Check : After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.
Protocol 3: Preparation of this compound Formulation for In Vivo Studies
This protocol is adapted from MedchemExpress for preparing a clear solution of this compound for in vivo administration.
-
Solvent Preparation : Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% Saline.
-
Initial Dissolution : Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Formulation :
-
Take 100 µL of the this compound DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
-
Final Check : The final solution should be clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 4: ATP Measurement Assay to Confirm this compound Activity
This protocol is based on the principle that inhibition of mitochondrial complex I by this compound will lead to a decrease in cellular ATP levels.[8]
-
Cell Seeding : Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium as described in Protocol 2. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 1, 6, 24 hours).
-
ATP Measurement : Use a commercial luminescent ATP assay kit and follow the manufacturer's instructions.[9][10] Typically, this involves adding a single reagent that lyses the cells and provides the necessary components for the luciferase reaction.[9]
-
Data Acquisition : Measure the luminescence using a plate reader. The light intensity is directly proportional to the ATP concentration.[10]
-
Data Analysis : Normalize the luminescence signal of treated cells to that of the vehicle-treated cells to determine the percentage of ATP reduction.
Protocol 5: Western Blot Analysis of Downstream Signaling
Inhibition of mitochondrial complex I can lead to cellular stress responses, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[11] This protocol outlines the steps to detect changes in HIF-1α protein levels.
-
Cell Treatment : Treat cells with this compound at various concentrations and for different durations as described in Protocol 4.
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12][13]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[13][14]
-
SDS-PAGE and Transfer : Load equal amounts of protein per lane, run the SDS-PAGE gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.[12][13][14]
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[12][14]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ziath.com [ziath.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. ATP Assays | What is an ATP Assay? [promega.sg]
- 11. Suppression of Mitochondrial Complex I Influences Cell Metastatic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. biomol.com [biomol.com]
how to prevent BAY-179 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of BAY-179 to prevent its degradation in solution and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound is stable under specific conditions. For long-term storage, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1][2]
Q2: What is the best solvent for preparing a this compound stock solution?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as the solvent is hygroscopic and can absorb moisture, which may reduce the solubility of this compound.[2][3] The compound is reported to be insoluble in water and ethanol.[2]
Q3: How should I store my this compound stock solution?
A3: Once prepared in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1][4] Store these aliquots at -80°C for stability up to six months or at -20°C for up to one month.[1][2]
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. While stable for short durations, prolonged exposure to ambient temperatures can increase the risk of degradation.
Q5: My this compound precipitated when I diluted it into my aqueous buffer/cell culture medium. What should I do?
A5: This is a common issue when diluting a compound from a DMSO stock into an aqueous solution where it has lower solubility. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solution
-
Symptom: Upon adding the this compound DMSO stock solution to your experimental buffer or cell culture medium, the solution becomes cloudy or visible particulates form.
-
Cause: this compound has low solubility in aqueous solutions. The rapid change in solvent polarity when diluting from DMSO to an aqueous environment can cause the compound to precipitate out of solution.
-
Solutions:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of the aqueous solution. Instead, perform serial dilutions in your buffer or medium. This gradual decrease in solvent polarity can help keep the compound in solution.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize solvent effects and potential toxicity to cells.[4]
-
Vortexing/Mixing: When diluting, vortex or mix the solution gently but thoroughly to ensure rapid and uniform dispersion of the compound.
-
Co-solvents: For in vivo studies or challenging in vitro systems, the use of a co-solvent such as glycerol, Tween 80, or PEG400 in the final formulation might be necessary to improve solubility.[4]
-
Issue 2: Loss of this compound Activity in a Multi-Day Experiment
-
Symptom: A decrease in the expected biological effect of this compound is observed over the course of an experiment lasting several days.
-
Cause: While this compound has moderate to good in vitro metabolic stability, some degradation may occur in solution over time, especially at 37°C in a complex biological medium.[5][6] Potential degradation pathways for compounds with similar chemical features include hydrolysis and oxidation.[7]
-
Solutions:
-
Fresh Working Solutions: For long-term experiments, it is advisable to prepare fresh working solutions of this compound daily from a frozen stock aliquot.
-
Minimize Light Exposure: Protect your solutions from direct light, as photolysis can be a degradation pathway for many chemical compounds.[7]
-
pH of the Solution: Although the specific pH stability of this compound is not documented, significant deviations from neutral pH can accelerate the hydrolysis of susceptible chemical groups.[7] Ensure your experimental buffer is stable.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Citation(s) |
| Solid (Powder) | N/A | -20°C | Up to 3 years | [1][2] |
| Solid (Powder) | N/A | 4°C | Up to 2 years | [1] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [1][2] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration | Notes | Citation(s) |
| DMSO | Soluble | ≥ 62.5 mg/mL (150.42 mM) | Use of fresh, anhydrous DMSO is recommended. Warming and sonication may be required. | [1][2][3] |
| Water | Insoluble | N/A | - | [2] |
| Ethanol | Insoluble | N/A | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. (Molecular Weight of this compound: 415.51 g/mol ).
-
Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (up to 60°C) and sonication can be used to aid dissolution.[1]
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protected aliquots.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Recommended workflow for storing and preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. quora.com [quora.com]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
Navigating Unexpected Experimental Outcomes with BAY-179: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results when working with BAY-179, a potent and selective complex I inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that acts as a potent, selective, and species cross-reactive inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2][3][4] Its primary function is to block the transfer of electrons from NADH to ubiquinone, thereby inhibiting oxidative phosphorylation (OXPHOS) and reducing cellular ATP production.[2][4]
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary and expected effect of this compound is a dose-dependent decrease in cellular ATP levels.[2] This is a direct consequence of Complex I inhibition. Depending on the cell type and its metabolic dependencies, other expected outcomes may include:
-
Increased glycolysis to compensate for reduced OXPHOS.
-
Induction of metabolic stress and potentially apoptosis in cancer cells highly dependent on OXPHOS.[2][4]
-
Changes in mitochondrial membrane potential.
Q3: At what concentrations should I be using this compound?
A3: The effective concentration of this compound is cell-line and species-dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system. The IC50 values for Complex I inhibition have been determined for several species and can be used as a starting point for your experiments.[1]
Troubleshooting Unexpected Results
Problem 1: No significant decrease in cellular ATP levels is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify the integrity and storage conditions of your this compound stock. - Prepare a fresh solution from a new stock if possible. |
| Incorrect Concentration | - Confirm the final concentration of this compound in your experiment. - Perform a dose-response experiment with a broader range of concentrations. |
| Cellular Metabolism | - The cell line may not be highly dependent on oxidative phosphorylation and may rely more on glycolysis for ATP production. - Consider using a cell line known to be sensitive to Complex I inhibition for a positive control.[2] |
| Assay Issues | - Ensure your ATP assay is functioning correctly by using a known positive control for ATP depletion (e.g., rotenone (B1679576) or antimycin A).[2] |
Problem 2: Significant off-target effects or unexpected cellular phenotypes are observed.
| Possible Cause | Troubleshooting Steps |
| Compound Specificity | - While this compound is reported to be selective, off-target effects are always a possibility at high concentrations.[2] - Lower the concentration of this compound to the lowest effective dose. |
| Use of Negative Control | - It is highly recommended to use the structurally related but inactive compound BAY-070 as a negative control to distinguish between specific on-target effects of Complex I inhibition and potential off-target or vehicle effects.[2] |
| Cellular Context | - The observed phenotype may be a downstream consequence of Complex I inhibition that is specific to your cellular model. - Investigate downstream signaling pathways that may be affected by metabolic stress. |
Data Presentation
Table 1: In Vitro Potency of this compound Against Complex I from Different Species
| Species | IC50 (nM) |
| Human | 79[1] |
| Mouse | 38[1] |
| Rat | 27[1] |
| Dog | 47[1] |
Experimental Protocols
General Protocol for Assessing Cellular ATP Levels Following this compound Treatment:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-only control (e.g., DMSO) and a positive control for ATP depletion (e.g., rotenone).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
ATP Measurement: Lyse the cells and measure the intracellular ATP concentration using a commercially available ATP luminescence-based assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the ATP levels of treated cells to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action on the electron transport chain.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of BAY-179
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-179. The information is designed to help minimize potential off-target effects and address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][2][3] By inhibiting Complex I, this compound blocks the oxidation of NADH to NAD+, impedes the pumping of protons across the inner mitochondrial membrane, and ultimately disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production.[1][4][5][6][7]
Q2: How selective is this compound for Complex I?
A2: this compound is highly selective for Complex I. An analog of this compound demonstrated selectivity with IC50 values greater than 30 µM for Complexes II, III, IV, and V of the respiratory chain in biochemical assays.[8] This high degree of selectivity minimizes the direct inhibition of other components of the oxidative phosphorylation pathway.
Q3: What are the known IC50 values for this compound against Complex I?
A3: this compound is cross-reactive across several species. The reported IC50 values are summarized in the table below.[1][9]
| Species | IC50 Value (nM) |
| Human | 79 |
| Mouse | 38 |
| Rat | 27 |
| Dog | 47 |
Q4: Is there a negative control compound available for this compound?
A4: Yes, BAY-070 is a structurally related compound with significantly reduced activity on Complex I (IC50 > 30 µM) and can be used as a negative control in experiments to help distinguish on-target from off-target effects.[1]
Q5: What are the expected cellular effects of on-target this compound activity?
A5: The primary on-target effects of this compound are a direct consequence of Complex I inhibition. These include:
-
A rapid decrease in cellular ATP levels.[1]
-
A reduction in the oxygen consumption rate (OCR).
-
An increase in glycolysis as a compensatory mechanism for ATP production.
-
Potential for increased production of reactive oxygen species (ROS).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity is observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity in highly-dependent cells | 1. Confirm on-target effect by measuring ATP depletion or a decrease in oxygen consumption rate (OCR). 2. Assess the cell line's dependence on oxidative phosphorylation. Cells that are highly reliant on OXPHOS will be more sensitive to Complex I inhibition. 3. Perform a dose-response curve to identify the minimal effective concentration. | 1. Correlation of cytotoxicity with the extent of Complex I inhibition confirms on-target effect. 2. Understanding the metabolic phenotype of the cells explains the observed sensitivity. 3. Reduced cytotoxicity while maintaining the desired on-target effect. |
| Potential Off-Target Effects | 1. Use the recommended negative control, BAY-070, at equivalent concentrations. 2. Perform a "rescue" experiment by supplementing the media with a Complex II substrate like succinate (B1194679), which can partially restore electron flow downstream of Complex I.[1] 3. If off-target effects are still suspected, consider a proteome-wide target identification method (see Experimental Protocols). | 1. Absence of cytotoxicity with BAY-070 suggests the effect is on-target. 2. Partial rescue of the phenotype with succinate confirms that the effect is mediated through the electron transport chain. 3. Identification of potential unintended binding partners. |
| Compound Instability or Solubility Issues | 1. Prepare fresh stock solutions of this compound in DMSO. Store at -20°C for up to one month or -80°C for up to six months.[9] 2. Ensure the final concentration of DMSO in the cell culture media is consistent across all conditions and is non-toxic to the cells. 3. Visually inspect the media for any signs of compound precipitation after addition. | 1. Consistent experimental results with fresh compound. 2. Elimination of solvent-induced toxicity. 3. Prevention of non-specific effects caused by compound precipitation. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Inhibition of OXPHOS can lead to the activation of alternative metabolic pathways, such as glycolysis. Measure lactate (B86563) production or glucose uptake to assess glycolytic flux. 2. Use metabolomics to obtain a broader view of the cellular metabolic response to this compound treatment. | 1. A clearer understanding of the cellular response to Complex I inhibition. 2. Identification of metabolic reprogramming that may influence the experimental outcome. |
| Cellular Context and Experimental Conditions | 1. Ensure consistent cell passage number and confluency, as metabolic phenotypes can change with these parameters. 2. Verify that the cell culture media components (e.g., glucose, glutamine) are consistent, as they can influence cellular metabolism. | 1. Improved reproducibility of experimental results. 2. Standardized experimental conditions for reliable data interpretation. |
| Incorrect Assessment of On-Target Effect | 1. Directly measure mitochondrial respiration using a technique like Seahorse XF analysis (see Experimental Protocols). 2. Titrate this compound to confirm a dose-dependent inhibition of basal and maximal respiration. | 1. Direct confirmation of this compound's effect on its intended target. 2. Establishment of a clear dose-response relationship for on-target activity in the specific experimental system. |
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Complex I by this compound in the electron transport chain.
Caption: Workflow for investigating unexpected phenotypes with this compound.
Experimental Protocols
Protocol 1: Assessing Mitochondrial Respiration via Extracellular Flux Analysis
This protocol describes a method for measuring the Oxygen Consumption Rate (OCR) to confirm the on-target activity of this compound using a Seahorse XF Analyzer.[10][11]
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant solution
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine, warmed to 37°C, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cells of interest
Procedure:
-
Cell Seeding (Day 1): Seed cells into a Seahorse XF cell culture microplate at a predetermined optimal density. Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
Cartridge Hydration (Day 1): Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.
-
Compound Preparation (Day 2): Prepare serial dilutions of this compound in the Seahorse XF assay medium. Also, prepare the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired final concentrations for injection.
-
Cell Preparation (Day 2):
-
Remove the cell culture microplate from the incubator.
-
Wash the cells twice with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium containing the desired concentrations of this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour before starting the assay.
-
-
Run Assay:
-
Load the prepared mitochondrial stress test compounds into the designated ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate containing the cells and this compound.
-
Initiate the Mito Stress Test protocol. The instrument will measure baseline OCR, then sequentially inject the stress test compounds to measure key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
-
Data Analysis: Analyze the OCR data. Treatment with this compound is expected to cause a dose-dependent decrease in basal respiration and eliminate the response to subsequent mitochondrial inhibitors, confirming its action on the electron transport chain.
Protocol 2: General Workflow for Off-Target Identification using Chemical Proteomics
This protocol provides a generalized workflow for identifying potential off-target proteins of an inhibitor like this compound using an affinity-based chemical proteomics approach.[12]
Materials:
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
An analog of this compound with a linker for immobilization
-
Cell line of interest
-
Non-denaturing lysis buffer (e.g., containing 0.5% NP-40, protease and phosphatase inhibitors)
-
Wash buffers of increasing stringency
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer (LC-MS/MS)
Procedure:
-
Immobilization of Inhibitor: Covalently attach the linker-modified this compound analog to the affinity resin according to the manufacturer's protocol. Prepare control beads with no immobilized inhibitor.
-
Cell Lysis:
-
Culture and harvest a sufficient quantity of cells.
-
Prepare a native cell lysate using a non-denaturing lysis buffer to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Pulldown:
-
Pre-clear the lysate by incubating with control beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with the this compound-immobilized beads.
-
As controls, incubate separate aliquots of the lysate with:
-
Control beads (to identify non-specific binders).
-
This compound-immobilized beads in the presence of an excess of free this compound (competition experiment to identify specific binders).
-
-
-
Washing and Elution:
-
Wash the beads extensively with buffers of increasing stringency to remove proteins that are non-specifically bound.
-
Elute the specifically bound proteins from the beads using an appropriate elution buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins present in the eluate from the this compound beads.
-
Compare this list to the proteins identified from the control beads and the competition experiment. Proteins that are significantly enriched in the this compound pulldown and absent or reduced in the control and competition samples are considered potential off-target binding partners.
-
References
- 1. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Reproducibility of BAY-179 Assays
This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of experiments involving the potent and selective mitochondrial complex I inhibitor, BAY-179. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and species cross-reactive inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3] Its primary target is Complex I, leading to the disruption of oxidative phosphorylation and a decrease in cellular ATP production.[4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound varies by species. It is crucial to recognize these differences when designing and interpreting experiments.
| Species | IC50 Value (nM) |
| Human | 79 |
| Mouse | 38 |
| Rat | 27 |
| Dog | 47 |
| Data sourced from MedchemExpress.[2] |
Q3: How should I prepare and store this compound?
For optimal stability, this compound should be stored as a solid at -20°C for long-term use. For short-term storage of a few days to weeks, it can be kept at 0-4°C. When preparing stock solutions, dissolve this compound in a suitable solvent like DMSO. It is recommended to prepare fresh dilutions in your assay buffer before each experiment to minimize degradation and ensure consistent activity. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
While this compound is reported to be a selective Complex I inhibitor, it is crucial to consider potential off-target effects, as with any chemical probe.[1] Some Complex I inhibitors have been shown to have effects independent of their primary target.[1] To control for off-target effects, it is recommended to include a structurally distinct Complex I inhibitor (e.g., Rotenone (B1679576), although be aware of its own potential off-targets) in parallel experiments. Additionally, assessing cellular phenotypes that are both dependent and independent of Complex I function can help to confirm the specificity of the observed effects.
Q5: How can I be sure that the observed effects in my cell-based assay are due to Complex I inhibition?
To confirm that the cellular effects of this compound are due to its on-target activity, consider the following experimental controls:
-
Rescue experiments: In some experimental systems, it may be possible to bypass Complex I inhibition by providing an alternative substrate for the electron transport chain, such as succinate (B1194679) (for Complex II).
-
Use of a negative control: If a structurally related but inactive analog of this compound is available, it can be used as a negative control.
-
Measure downstream effects: Confirm that this compound treatment leads to expected downstream consequences of Complex I inhibition, such as decreased cellular ATP levels and reduced oxygen consumption.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays in a question-and-answer format.
Inconsistent IC50 Values or High Variability Between Replicates
Q: My IC50 values for this compound are inconsistent across experiments, or I'm seeing high variability between my replicate wells. What could be the cause?
High variability can stem from several factors. Here is a systematic approach to troubleshooting this issue:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation. |
| Compound Solubility and Stability | Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound under your final assay conditions. Ensure the compound is stable in the assay buffer over the course of the experiment by preparing fresh dilutions for each experiment. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent seeding density across all wells and plates. Allow cells to adhere and stabilize for a consistent period before adding the compound. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or water. Ensure proper plate sealing and use a humidified incubator. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. Ensure consistent timing for all incubation steps across all plates. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. |
Unexpected or No Cellular Response
Q: I am not observing the expected decrease in cell viability or ATP levels after treating with this compound. What should I check?
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to ensure you are using a concentration range that is effective for your specific cell line and assay conditions. |
| Cellular Metabolism | Some cell lines may be more reliant on glycolysis for ATP production and less sensitive to inhibitors of oxidative phosphorylation. Assess the metabolic phenotype of your cells (e.g., by measuring the extracellular acidification rate, ECAR). Cells with high glycolytic rates may be more resistant to Complex I inhibition. |
| Assay Timing | The effects of Complex I inhibition on cellular ATP levels and viability can be time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. |
| Inactive Compound | Ensure that your this compound has been stored correctly and has not degraded. If possible, test the activity of your compound in a cell-free Complex I activity assay to confirm its inhibitory potential. |
| Assay Interference | The compound itself may interfere with the assay readout (e.g., inherent fluorescence or quenching in fluorescence-based assays). Run control experiments in the absence of cells or enzyme to test for assay interference. |
Control Failures
Q: My positive or negative controls are not behaving as expected in my this compound assay.
Control failures are a clear indication of a problem with the assay itself.
| Potential Cause | Recommended Solution |
| Inactive Positive Control | If using another Complex I inhibitor (e.g., rotenone) as a positive control, ensure it is active and used at an appropriate concentration. Aliquot the control inhibitor upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Contaminated Reagents | Ensure all buffers and media are sterile and free of contaminants that could affect cell health or enzyme activity. |
| Instrument Malfunction | Verify that the plate reader or other instrumentation is functioning correctly and has been properly calibrated. |
Experimental Protocols
Protocol 1: Measurement of Cellular ATP Levels
This protocol provides a general method for measuring intracellular ATP levels using a luciferase-based assay, a common method to assess the downstream effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
ATP Assay Kit (luciferase-based, e.g., from Sigma-Aldrich or Promega)[5][6]
-
White opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a white opaque microplate at a predetermined density and allow them to attach and grow overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations or a vehicle control for the desired period (e.g., 6, 12, or 24 hours). Include wells with untreated cells as a negative control.
-
ATP Standard Curve Preparation: Prepare a series of ATP standards according to the manufacturer's instructions.[5][7] This is crucial for quantifying the ATP concentration in your samples.
-
Cell Lysis and ATP Measurement:
-
Data Acquisition: Immediately measure the luminescence using a luminometer. The signal is often transient, so consistent timing is critical.[5]
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Use the ATP standard curve to calculate the ATP concentration in each sample.
-
Normalize the ATP levels to the vehicle-treated control to determine the percentage of ATP reduction.
-
Protocol 2: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), providing a direct assessment of mitochondrial function following this compound treatment.[8][9][10]
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine)
-
This compound
-
Mitochondrial stress test compounds: Oligomycin (B223565), FCCP, and Rotenone/Antimycin A
-
Extracellular Flux Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with appropriate substrates. Incubate the plate in a non-CO2 incubator for 1 hour prior to the assay.[8][9]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds and this compound according to your experimental design.
-
Instrument Calibration and Assay Execution: Calibrate the instrument with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay.
-
Assay Protocol (Example):
-
Measure basal OCR.
-
Inject this compound and measure the subsequent change in OCR to determine its inhibitory effect.
-
Sequentially inject oligomycin (to inhibit ATP synthase), FCCP (an uncoupling agent to measure maximal respiration), and a mixture of rotenone and antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).[9][11]
-
-
Data Analysis: The instrument software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Analyze the data to determine the effect of this compound on these parameters.
Visualizations
Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.
Caption: Experimental workflow for measuring cellular ATP levels.
Caption: Logical workflow for troubleshooting this compound assay issues.
References
- 1. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Mitochondrial proteins inhibitors and how do they work? [synapse.patsnap.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wechat.promega.com.cn [wechat.promega.com.cn]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing BAY-179 Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing cytotoxicity associated with the use of BAY-179, a potent and selective Complex I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and species cross-reactive chemical probe that inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3][4] By blocking Complex I, this compound disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production.[2][3] This disruption of cellular energy metabolism is the primary on-target mechanism that can lead to cytotoxicity, particularly in cells highly dependent on OXPHOS.[2][3]
Q2: What are the common signs of this compound induced cytotoxicity in cell culture?
Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or membrane blebbing.
-
Induction of apoptosis or necrosis, which can be confirmed by specific assays (e.g., caspase activation, Annexin V staining).
-
A sharp decline in cellular ATP levels.
Q3: Is the observed cytotoxicity always due to the on-target inhibition of Complex I?
While the primary cause of cytotoxicity is expected to be the on-target inhibition of Complex I, other factors can contribute:
-
Off-target effects: Although this compound is reported to be selective, at higher concentrations it may interact with other cellular targets, leading to unintended toxic consequences.[5][6] It is crucial to use the lowest effective concentration to minimize such effects.[5]
-
High Concentrations: Excessive concentrations of this compound can overwhelm cellular metabolic pathways and induce non-specific cell death.[7]
-
Prolonged Exposure: Continuous and extended exposure to the inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.[7]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[7][8]
Q4: How can I minimize this compound induced cytotoxicity while still achieving effective Complex I inhibition?
To minimize cytotoxicity, consider the following strategies:
-
Dose-Response Optimization: Perform a thorough dose-response experiment to identify the optimal concentration that inhibits Complex I without causing excessive cell death.[5][7]
-
Time-Course Experiments: Determine the minimum exposure time required to achieve the desired biological effect.
-
Use of Rescue Experiments: To confirm that cytotoxicity is due to Complex I inhibition, you can supplement the culture medium with substrates that bypass Complex I, such as succinate.
-
Cell Line Selection: Be aware that different cell lines may have varying sensitivities to Complex I inhibition based on their metabolic phenotypes (e.g., reliance on glycolysis vs. OXPHOS).
Q5: What are essential control experiments to include when working with this compound?
Incorporating proper controls is critical for interpreting your results:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.[7][8]
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to differentiate between on-target and non-specific effects.[9] BAY-070 has been suggested as a negative control for this compound.[2]
-
Positive Control: Use a well-characterized Complex I inhibitor, such as Rotenone, to compare and validate your results.
Troubleshooting Guide
Issue 1: Excessive Cell Death Observed at Expected Efficacious Concentrations
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a detailed dose-response curve starting from a low nanomolar range to determine the precise IC50 for both Complex I inhibition and cytotoxicity in your specific cell line.[7] |
| High sensitivity of the cell line. | Some cell lines are highly dependent on oxidative phosphorylation and are therefore more sensitive to Complex I inhibitors. Consider using a cell line with a more glycolytic phenotype or perform experiments in glucose-deprived medium to assess metabolic dependencies. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to observe the desired on-target effect.[7] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Always run a vehicle-only control.[7][8] |
| Off-target effects. | Lower the concentration of this compound to the lowest effective dose.[8] Confirm that the observed phenotype is due to on-target inhibition using genetic approaches (e.g., knockdown of a Complex I subunit) or by performing rescue experiments.[5] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Inhibitor stock solution degradation. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[1] |
| Variations in cell culture conditions. | Maintain consistency in cell density, passage number, and media components (especially glucose concentration), as these can influence cellular metabolism and sensitivity to inhibitors. |
| Inaccurate pipetting or dilution. | Calibrate pipettes regularly and perform serial dilutions carefully to ensure accurate final concentrations of the inhibitor. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against Complex I
| Species | IC50 Value |
| Human | 79 nM |
| Mouse | 38 nM |
| Rat | 27 nM |
| Dog | 47 nM |
| Data sourced from MedchemExpress.[1] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Suggested Concentration Range | Notes |
| Initial Dose-Response | 1 nM - 10 µM | To determine the IC50 for cytotoxicity. |
| On-Target Effect (ATP depletion) | 10 nM - 500 nM | The novel complex I inhibitor BAY-516, a precursor to this compound, reduced cellular ATP with an IC50 of 25 nM.[2] A similar range is a good starting point for this compound. |
| Long-term Experiments (> 24h) | 1 nM - 100 nM | Use the lowest effective concentration to minimize cumulative toxicity. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using a Resazurin-Based Viability Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (EC50) in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin (B115843) Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: a. Subtract the background fluorescence from a "medium-only" blank. b. Normalize the fluorescence readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Assessing On-Target Effect by Measuring Cellular ATP Levels
Objective: To confirm that this compound is inhibiting mitochondrial respiration by measuring the depletion of cellular ATP.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with a range of this compound concentrations (e.g., 10 nM - 1 µM) for a short duration (e.g., 1-6 hours).
-
Cell Lysis and ATP Measurement: Use a commercial ATP luminescence-based assay kit. Lyse the cells according to the manufacturer's protocol.
-
Luminescence Reading: Add the luciferase-containing reagent to the cell lysate, which will produce light in the presence of ATP. Measure the luminescence using a plate luminometer.
-
Data Analysis: a. Generate an ATP standard curve to quantify the ATP concentration in each sample. b. Normalize the ATP levels in the this compound-treated samples to the vehicle-treated control samples. c. Plot the percentage of ATP remaining against the this compound concentration.
Visualizations
Caption: Mechanism of this compound action on the electron transport chain.
Caption: Troubleshooting workflow for this compound induced cytotoxicity.
Caption: Potential causes of this compound induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Incubation Time for BAY-179 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for experiments involving the mitochondrial complex I inhibitor, BAY-179.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of mitochondrial complex I, a key component of the electron transport chain.[1][2] By inhibiting complex I, this compound disrupts cellular respiration, leading to decreased ATP production and increased reliance on glycolysis. This can be particularly effective in targeting cancer cells with specific metabolic vulnerabilities.[1]
Q2: What is a good starting point for incubation time when first using this compound?
A2: For initial experiments, a time-course study is highly recommended to determine the optimal incubation time for your specific cell line and experimental endpoint. A broad range of time points, such as 6, 12, 24, 48, and 72 hours, will help capture both early and late cellular responses to this compound treatment.
Q3: How does cell density influence the optimal incubation time?
A3: Higher cell densities can lead to a more rapid depletion of nutrients and accumulation of waste products in the culture medium. This can influence the cellular response to this compound. Additionally, a higher number of cells may require a longer incubation time or a higher concentration of the inhibitor to achieve the desired effect. It is crucial to maintain consistent cell seeding densities across all experiments to ensure reproducibility.
Q4: Should I change the media during a long incubation with this compound?
A4: For incubation times exceeding 48 hours, a media change with fresh this compound may be necessary to ensure the compound's stability and to replenish nutrients. However, consider that removing the old media will also remove any secreted factors that could influence the experimental outcome. If the stability of this compound in your specific culture medium is a concern, performing a stability test is recommended.
Q5: How can I be sure the observed effects are specific to this compound's inhibition of complex I?
A5: To confirm the specificity of this compound's action, consider including the following controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a well-characterized mitochondrial complex I inhibitor, such as rotenone, to compare the effects.
-
Rescue Experiment: In some experimental setups, supplementing the media with a substrate that bypasses complex I, such as succinate, may help to rescue the cells from the effects of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment | 1. Incubation time is too short: The cellular effects of complex I inhibition may take time to manifest. 2. This compound concentration is too low: The concentration used may not be sufficient to inhibit complex I in your specific cell line. 3. Cell density is too high: A high cell number can reduce the effective concentration of the inhibitor. 4. Compound instability: this compound may be degrading in the cell culture medium over time. | 1. Perform a time-course experiment with longer incubation times (e.g., 24, 48, 72 hours). 2. Conduct a dose-response experiment to determine the optimal concentration of this compound for your cell line. 3. Optimize cell seeding density to ensure an appropriate inhibitor-to-cell ratio. 4. For longer experiments, consider a media change with fresh this compound every 48 hours. Assess the stability of this compound in your medium if possible. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound. 3. Inaccurate pipetting: Errors in dispensing cells or the compound. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. 2. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. 3. Use calibrated pipettes and ensure proper pipetting technique. |
| Cell death observed in vehicle control at later time points | 1. Nutrient depletion/waste accumulation: Cells are dying due to suboptimal culture conditions. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Ensure you are using the appropriate cell seeding density and consider a media change for longer incubation times. 2. Perform a vehicle toxicity test to determine the maximum tolerated concentration of the solvent for your cell line. |
Experimental Protocols & Data
Determining Optimal Incubation Time using a Cell Viability Assay
This protocol describes a general method to determine the optimal incubation time for this compound treatment by measuring cell viability at different time points.
1. Cell Seeding:
- Seed your cells of interest in a 96-well plate at a predetermined optimal density.
- Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C and 5% CO₂.
2. This compound Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Dilute the stock solution in fresh cell culture medium to the desired final concentrations. Include a vehicle control with the same final concentration of the solvent.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
3. Incubation:
- Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
4. Cell Viability Assessment:
- At each time point, measure cell viability using a suitable assay, such as an MTS or a luminescent ATP-based assay. Follow the manufacturer's instructions for the chosen assay.
5. Data Analysis:
- Normalize the results to the vehicle-treated control wells at each time point.
- Plot the cell viability against the incubation time for each concentration of this compound to determine the time-dependent effect.
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for this compound against mitochondrial complex I from different species. Note that the incubation time for these specific determinations was not detailed in the primary literature.
| Species | Complex I IC₅₀ (nM) | Reference |
| Human | 79 | [2] |
| Mouse | 38 | [2] |
| Rat | 27 | [2] |
| Dog | 47 | [2] |
Visualizations
Caption: Action of this compound on the mitochondrial electron transport chain.
Caption: Experimental workflow for determining optimal incubation time.
References
Technical Support Center: Troubleshooting Variability in BAY-179 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to troubleshoot variability in experiments involving BAY-179, a potent and selective complex I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that acts as a potent, selective, and species cross-reactive inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2][3] Its primary function is to block the transfer of electrons from NADH to ubiquinone, thereby inhibiting oxidative phosphorylation (OXPHOS) and cellular ATP production.[2][4]
Q2: What are the typical sources of variability in cell-based assays using this compound?
Variability in experiments with this compound can arise from several factors:
-
Cellular Metabolism: The metabolic state of the cells (e.g., reliance on glycolysis vs. OXPHOS) can significantly impact their sensitivity to a complex I inhibitor.
-
Cell Density and Passage Number: Inconsistent cell seeding density and high passage numbers can alter cellular metabolism and drug response.[5]
-
Compound Stability and Handling: Improper storage or handling of this compound can lead to degradation and loss of potency.
-
Off-Target Effects: Although this compound is selective, high concentrations may lead to off-target effects.[6]
-
Assay-Specific Interference: The compound may interfere with assay components, such as exhibiting autofluorescence in fluorescence-based readouts.[7]
Q3: My results with this compound are inconsistent with previous experiments. What should I check first?
For inconsistent results, consider the following initial checks:
-
Reagent Integrity: Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Ensure consistency in cell line authentication, passage number, seeding density, and media composition.
-
Positive and Negative Controls: Include appropriate controls to validate assay performance. For complex I inhibition, consider using a well-established inhibitor like Rotenone as a positive control.
-
Instrument Calibration: Confirm that all laboratory equipment, such as plate readers and liquid handlers, are properly calibrated.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Symptom: The half-maximal inhibitory concentration (IC50) of this compound on cell viability varies significantly between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metabolic State of Cells | Standardize cell culture conditions, including media glucose concentration and serum batch. Culture cells for a consistent period before treatment. | Consistent metabolic phenotype leading to more reproducible IC50 values. |
| Cell Seeding Density | Optimize and strictly control the number of cells seeded per well. Ensure even cell distribution. | Uniform cell growth and drug response across wells and experiments. |
| This compound Degradation | Prepare fresh serial dilutions of this compound from a validated stock for each experiment. Store stock solutions at the recommended temperature and protect from light. | Consistent compound potency and reproducible dose-response curves. |
| Assay Readout Time | Optimize the incubation time with this compound. Short incubation times may not be sufficient to observe maximal effects on viability. | A clear and consistent time-dependent effect on cell viability. |
Guide 2: Discrepancy Between Biochemical and Cellular Potency
Symptom: The effective concentration of this compound in your cellular assay is significantly higher than its reported biochemical IC50 for complex I.[6]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular ATP Production | Measure cellular ATP levels after this compound treatment to confirm target engagement. | A dose-dependent decrease in cellular ATP should correlate with the observed phenotype. |
| Alternative Energy Sources | Culture cells in media with galactose instead of glucose to force reliance on oxidative phosphorylation. | Increased sensitivity to this compound, with the cellular IC50 aligning more closely with the biochemical IC50. |
| Compound Permeability/Efflux | Use cell lines with known differences in drug transporter expression (e.g., P-glycoprotein) to assess potential efflux. | Differential sensitivity to BAY-1-79 may indicate a role for drug transporters. |
| Off-Target Effects | Use a structurally different complex I inhibitor to see if it produces the same phenotype.[6] | A similar phenotype with a different inhibitor strengthens the conclusion that the effect is due to complex I inhibition. |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
Objective: To determine the IC50 of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. The concentration range should span from well below the expected IC50 to a concentration expected to induce maximal cell death.[6]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay or a luminescent ATP assay.
-
Data Analysis: Plot the viability data against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[6]
Protocol 2: Cellular ATP Measurement Assay
Objective: To confirm the on-target effect of this compound by measuring its impact on cellular ATP levels.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. A shorter incubation time (e.g., 1-6 hours) may be sufficient to observe changes in ATP levels.
-
ATP Measurement: Use a commercial luminescent ATP detection kit according to the manufacturer's instructions. This typically involves lysing the cells and adding a reagent that contains luciferase and its substrate, D-luciferin.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ATP present.
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle-treated control cells to determine the percentage of ATP reduction.
Visualizations
Caption: Mechanism of action of this compound as a Complex I inhibitor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
This technical support guide provides a starting point for addressing common issues encountered during experiments with this compound. For more complex issues, further investigation into the specific cellular context and experimental setup is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: BAY-179 versus Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of the novel complex I inhibitor, BAY-179, and the widely used anti-diabetic drug, metformin (B114582). The information presented is supported by experimental data to facilitate a clear understanding of their distinct and overlapping cellular effects.
At a Glance: Key Mechanistic Differences
While both this compound and metformin impact the mitochondrial electron transport chain, their primary mechanisms and potencies differ significantly. This compound is a potent and selective direct inhibitor of mitochondrial complex I. In contrast, metformin's mechanism is more complex, involving both direct, low-potency inhibition of complex I and indirect effects on cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative data on the effects of this compound and metformin on key cellular parameters. It is important to note that the experimental conditions, such as cell types and drug concentrations, may vary between studies.
| Parameter | This compound | Metformin | Source |
| Mitochondrial Complex I Inhibition (IC50) | 79 nM (human), 38 nM (mouse), 27 nM (rat), 47 nM (dog)[1] | ~19-66 mM (in isolated mitochondria)[2][3] | [1][2][3] |
| Cellular ATP Reduction | Potent reduction in cellular ATP with an IC50 of 25 nM in H1299 cells[4] | Variable effects; can decrease ATP at high concentrations, but some studies report no change or even an increase at therapeutic concentrations[5][6][7] | [4][5][6][7] |
| AMPK Activation | Not a primary direct activator; activation may occur as a downstream consequence of ATP depletion. | Potent indirect activator; increases phosphorylation of AMPK (Thr172) at concentrations of 0.5 mM and higher in hepatocytes.[5] | [5][8][9] |
Signaling Pathways and Mechanisms of Action
This compound: Direct and Potent Inhibition of Mitochondrial Complex I
This compound acts as a high-affinity inhibitor of the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I. This direct inhibition blocks the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. The immediate consequence is a disruption of oxidative phosphorylation, leading to a rapid decrease in mitochondrial ATP synthesis.
Caption: Mechanism of action of this compound.
Metformin: A Multifaceted Mechanism of Action
Metformin's mechanism is more intricate and not fully elucidated. While it can directly inhibit complex I, this effect is observed at significantly higher concentrations (millimolar range) than those typically reached in plasma (micromolar range).[3][10] The primary and clinically relevant mechanism is believed to be the indirect activation of AMPK. By causing a mild and transient inhibition of complex I, metformin alters the cellular energy status, leading to an increase in the AMP:ATP ratio. This change in the energy charge of the cell allosterically activates AMPK.
Activated AMPK, a central regulator of cellular metabolism, then phosphorylates downstream targets to restore energy balance. This includes the inhibition of anabolic processes that consume ATP, such as gluconeogenesis in the liver, and the stimulation of catabolic processes that generate ATP, such as fatty acid oxidation and glucose uptake.
Caption: Primary mechanism of action of metformin.
Experimental Protocols
Mitochondrial Complex I Activity Assay
This assay measures the NADH:ubiquinone oxidoreductase activity of complex I in isolated mitochondria.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a commercially available kit or a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial fraction.[11][12][13][14][15]
-
Assay Principle: The assay follows the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[13] Alternatively, a colorimetric assay can be used where the reduction of a dye by electrons from the ubiquinone pool is measured at a specific wavelength (e.g., 600 nm).[11][12][15]
-
Procedure:
-
Prepare a reaction buffer containing NADH and ubiquinone (or a suitable analog like decylubiquinone).
-
Add the isolated mitochondria to the wells of a microplate.
-
Add varying concentrations of the test compound (this compound or metformin). A known complex I inhibitor, such as rotenone, should be used as a positive control.
-
Initiate the reaction by adding the substrate (e.g., NADH).
-
Measure the change in absorbance over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The specific activity of complex I is determined by subtracting the rate in the presence of a saturating concentration of rotenone. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for Mitochondrial Complex I Activity Assay.
Cellular ATP Measurement Assay
This assay quantifies the total ATP content in cultured cells following treatment with the test compounds.
Methodology:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or metformin for a specified period.
-
Assay Principle: The most common method utilizes the ATP-dependent luciferase reaction. In the presence of ATP, luciferase converts luciferin (B1168401) into oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.[16][17][18][19][20]
-
Procedure:
-
After treatment, add a cell lysis reagent to release intracellular ATP.
-
Add the luciferase/luciferin reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to calculate the ATP concentration in the experimental samples. Normalize the ATP levels to the cell number or protein concentration.
Caption: Workflow for Cellular ATP Measurement Assay.
AMPK Activation Western Blot Protocol
This protocol detects the activation of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172.
Methodology:
-
Cell Culture and Lysis: Culture and treat cells with this compound or metformin. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[21][22][23][24]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Western Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[21][23][24]
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[24]
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, re-probe the membrane with an antibody against total AMPKα and a housekeeping protein like β-actin.[21][23]
-
-
Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the p-AMPK signal to the total AMPK and loading control signals.[21][25]
Caption: Workflow for AMPK Activation Western Blot.
Conclusion
This compound and metformin, while both impacting mitochondrial function, exhibit distinct primary mechanisms of action. This compound is a direct, potent, and selective inhibitor of mitochondrial complex I, leading to a profound and immediate disruption of cellular energy production. Metformin, on the other hand, is a weak, indirect inhibitor of complex I, with its primary therapeutic effects mediated through the activation of the master metabolic regulator, AMPK. This fundamental difference in their mechanism and potency has significant implications for their respective therapeutic applications and potential side-effect profiles. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other compounds targeting cellular metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]
- 4. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metformin Increases Mitochondrial Energy Formation in L6 Muscle Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin inhibits proliferation of human keratinocytes through a mechanism associated with activation of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Mitochondrial complex activity assays [protocols.io]
- 14. merckmillipore.com [merckmillipore.com]
- 15. abcam.com [abcam.com]
- 16. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Measurement of cellular ATP levels [bio-protocol.org]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. mdpi.com [mdpi.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. benchchem.com [benchchem.com]
- 22. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
Validating BAY-179 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of BAY-179, a potent and selective inhibitor of mitochondrial Complex I. The performance of this compound is compared with other well-established Complex I inhibitors, Rotenone and IACS-010759, supported by experimental data and detailed protocols.
Introduction to this compound and its Target
This compound is a novel small molecule inhibitor that targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1] Complex I plays a crucial role in cellular respiration by oxidizing NADH and transferring electrons to coenzyme Q10, a process coupled with the pumping of protons across the inner mitochondrial membrane. This proton gradient is essential for the production of ATP, the primary energy currency of the cell. Inhibition of Complex I disrupts this process, leading to decreased ATP synthesis, reduced oxygen consumption, and dissipation of the mitochondrial membrane potential. Validating that a compound like this compound engages its intended target in a cellular context is a critical step in drug discovery and development.
Comparative Analysis of Complex I Inhibitors
The efficacy of this compound in engaging its target can be benchmarked against other known Complex I inhibitors. This guide focuses on two key comparators:
-
Rotenone: A classic, naturally derived pesticide and a potent, well-characterized inhibitor of Complex I. It is widely used as a research tool to study mitochondrial dysfunction.[2][3]
-
IACS-010759: A clinical-stage, orally bioavailable small molecule inhibitor of Complex I that has been investigated for its anti-cancer properties.[4][5][6]
The following tables summarize the inhibitory potency of these compounds across various cell lines and assays.
Data Presentation
Table 1: Comparison of IC50 Values for Inhibition of Cellular ATP Production
| Compound | Cell Line | Assay Principle | IC50 (nM) | Reference |
| This compound | H1299 | ATP-dependent luciferase reporter | 79 | [1] |
| Rotenone | SH-SY5Y | Succinyl-CoA reduction | <100 | [7][8] |
| MCF-7 | MTT Assay | 1.9 (μg/mL) | ||
| A549 | MTT Assay | 1.5 (μg/mL) | ||
| HCT116 | MTT Assay | 2.1 (μg/mL) | ||
| IACS-010759 | H460 | Galactose-dependent cell viability | 1.4 | [4][5] |
| Mouse cell lines (average) | Galactose-dependent cell viability | 5.6 | [4][5] | |
| Rat cell lines | Galactose-dependent cell viability | 12.2 | [4][5] | |
| Cynomolgus monkey cell lines | Galactose-dependent cell viability | 8.7 | [4][5] |
Table 2: Comparison of Effects on Mitochondrial Oxygen Consumption Rate (OCR)
| Compound | Cell Line/System | Effect on OCR | Concentration | Reference |
| This compound | H1299 | Inhibition | Not specified | [1] |
| Rotenone | Rat brain synaptosomes | Inhibition | IC50 ~1-10 nM | [9] |
| Arabidopsis cells | Rapid inhibition | 40 μM | [10] | |
| IACS-010759 | H460 | Robust inhibition | 1.4 nM (IC50) | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce these findings and apply them to their own studies.
Measurement of Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This assay directly measures the rate at which cells consume oxygen, a key indicator of mitochondrial respiration.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[11]
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[11]
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. Adjust the pH to 7.4.[11]
-
Cell Plate Preparation: a. Remove the growth medium from the cells. b. Gently wash the cells once with the pre-warmed assay medium. c. Add the final volume of pre-warmed assay medium to each well. d. Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.[12][13]
-
Compound Injection: Load the Complex I inhibitors (this compound, Rotenone, or IACS-010759) and other metabolic modulators (e.g., oligomycin, FCCP, and a mix of rotenone/antimycin A for a standard Mito Stress Test) into the designated ports of the hydrated sensor cartridge.[12][14]
-
Seahorse XF Analysis: Calibrate the Seahorse XF Analyzer with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[14]
-
Data Analysis: Analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The inhibitory effect of the compounds on OCR is a direct measure of target engagement.[14]
Measurement of Cellular ATP Levels using a Luciferase-Based Assay
This method quantifies the total cellular ATP content, which is expected to decrease upon inhibition of mitochondrial respiration.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate to the desired confluency. Treat the cells with a dilution series of the Complex I inhibitors (this compound, Rotenone, or IACS-010759) for a specified duration.
-
ATP Reagent Preparation: Prepare the ATP detection reagent containing luciferase and D-luciferin according to the manufacturer's instructions.[15][16]
-
Cell Lysis and Luminescence Measurement: a. Add the ATP detection reagent directly to the cell culture wells. This reagent typically contains a component that lyses the cells to release ATP. b. Incubate for a short period at room temperature to allow the enzymatic reaction to stabilize. c. Measure the luminescence using a plate-reading luminometer.[16][17]
-
Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Construct a dose-response curve by plotting the luminescence signal against the inhibitor concentration to determine the IC50 value for ATP depletion.[17]
Assessment of Mitochondrial Membrane Potential using JC-1
JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence provides a measure of mitochondrial membrane potential.
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips or in a multi-well plate. Treat the cells with the Complex I inhibitors. Include a positive control for depolarization, such as CCCP or FCCP.[18]
-
JC-1 Staining: a. Prepare a working solution of JC-1 dye in the cell culture medium. b. Remove the treatment medium and add the JC-1 staining solution to the cells. c. Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[18][19][20]
-
Washing: a. Carefully remove the staining solution. b. Wash the cells with an appropriate assay buffer to remove excess dye.[19]
-
Imaging or Flow Cytometry: a. Microscopy: Observe the cells under a fluorescence microscope using filters for green (monomers) and red (aggregates) fluorescence. Capture images to visualize the change in mitochondrial membrane potential. b. Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. Quantify the red and green fluorescence signals to determine the ratio of J-aggregates to monomers.[21][22]
-
Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, confirming the inhibitory effect of the compound on the electron transport chain.[18]
Mandatory Visualizations
dot
Caption: Mitochondrial Electron Transport Chain and the site of action for Complex I inhibitors.
dot
Caption: Workflow for validating this compound target engagement in cells.
References
- 1. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Mechanism of Toxicity in Rotenone Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rondepinho.com [rondepinho.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex I Is Rate-limiting for Oxygen Consumption in the Nerve Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. hpst.cz [hpst.cz]
- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. 101.200.202.226 [101.200.202.226]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 22. resources.revvity.com [resources.revvity.com]
A Researcher's Guide to Utilizing BAY-070 as a Negative Control for the Potent Mitochondrial Complex I Inhibitor BAY-179
For researchers, scientists, and drug development professionals investigating mitochondrial function and oncology, the use of well-characterized chemical probes and their corresponding negative controls is paramount for robust and reproducible results. This guide provides a comprehensive comparison of the potent and selective mitochondrial Complex I inhibitor, BAY-179, and its structurally related but inactive control, BAY-070.
This compound has been identified as a highly active, species cross-reactive inhibitor of mitochondrial Complex I, a critical enzyme in the electron transport chain.[1][2] Its development as a chemical probe allows for the detailed investigation of the biological consequences of Complex I inhibition in various cellular contexts, particularly in cancer metabolism.[1][2] To ensure that the observed effects are specifically due to the inhibition of Complex I by this compound, it is essential to use a negative control in parallel experiments. BAY-070 has been designed and validated for this purpose.
Performance Comparison: this compound vs. BAY-070
The primary difference between this compound and BAY-070 lies in their potency against mitochondrial Complex I. While this compound exhibits potent, nanomolar-range inhibition across multiple species, BAY-070 is largely inactive.[1] This differential activity is the cornerstone of its utility as a negative control.
Table 1: Comparative Activity of this compound and BAY-070 on Mitochondrial Complex I
| Compound | Target | Human IC₅₀ (nM) | Mouse IC₅₀ (nM) | Rat IC₅₀ (nM) | Dog IC₅₀ (nM) | Bovine IC₅₀ |
| This compound | Mitochondrial Complex I | 79 | 38 | 27 | 47 | Not explicitly stated, but potent |
| BAY-070 | Mitochondrial Complex I | > 30,000 | > 30,000 | > 30,000 | > 30,000 | > 30 µM |
Data compiled from Mowat et al., 2022.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic, the following diagrams are provided.
Caption: Mechanism of this compound inhibition on the mitochondrial electron transport chain.
Caption: Experimental workflow for comparing this compound and BAY-070.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature for assessing mitochondrial Complex I inhibition.
Protocol 1: Cellular ATP Measurement Assay
This assay is designed to measure the overall ATP content in cells following treatment, which is expected to decrease with Complex I inhibition.
-
Cell Seeding: Seed cells (e.g., H1299) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Compound Preparation: Prepare a dilution series of this compound and BAY-070 in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
ATP Measurement: Use a commercially available ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions. This typically involves adding a reagent that lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of ATP reduction. Calculate IC₅₀ values for this compound. Expect to see no significant reduction in ATP levels with BAY-070 treatment.
Protocol 2: Mitochondrial Complex I Activity Assay (in isolated mitochondria)
This biochemical assay directly measures the enzymatic activity of Complex I.
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart, cultured cells, or tissue homogenates) using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard method (e.g., BCA assay).
-
Assay Preparation: In a 96-well plate, add the isolated mitochondria (a standardized amount based on protein concentration) to an assay buffer.
-
Compound Incubation: Add varying concentrations of this compound, BAY-070, and a vehicle control to the wells containing the mitochondria. A known Complex I inhibitor like rotenone (B1679576) can be used as a positive control for inhibition.
-
Initiation of Reaction: Start the reaction by adding the substrates for Complex I, typically NADH and a suitable electron acceptor (e.g., decylubiquinone).
-
Activity Measurement: Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm over time using a plate reader. Alternatively, a colorimetric assay can be used where the reduction of a dye by the electron acceptor is measured at a specific wavelength.
-
Data Analysis: Calculate the rate of the reaction for each condition. Normalize the rates of the compound-treated wells to the vehicle control to determine the percentage of inhibition. Calculate IC₅₀ values for this compound. BAY-070 should show minimal to no inhibition at concentrations where this compound is fully active.
Conclusion
The pairing of this compound with its inactive control, BAY-070, provides a robust system for dissecting the biological roles of mitochondrial Complex I. The significant difference in their inhibitory potency allows researchers to confidently attribute observed cellular effects to the specific on-target activity of this compound. Adherence to rigorous experimental design, including the consistent use of BAY-070 as a negative control, is crucial for generating high-quality, interpretable data in the study of mitochondrial biology and its implications in disease. Both this compound and BAY-070 are available through the Structural Genomics Consortium (SGC).[1]
References
A Comparative Analysis of BAY-179 and Other Key Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel complex I inhibitor, BAY-179, against other well-characterized inhibitors: the clinical candidate IACS-010759, the classical inhibitors Rotenone and Piericidin A, and the widely used therapeutic, Metformin. This document is intended to serve as a resource for researchers investigating mitochondrial function, cellular metabolism, and the therapeutic potential of targeting complex I in various disease models.
Executive Summary
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a critical enzyme in the electron transport chain, making it a key target for therapeutic intervention, particularly in oncology and metabolic diseases. A new generation of inhibitors, such as this compound and IACS-010759, offer significant improvements in potency and selectivity over classical inhibitors like Rotenone, which is hampered by off-target toxicity. This guide synthesizes experimental data to compare these agents on key performance metrics, including potency, selectivity, metabolic stability, and mechanism of action.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data gathered from various experimental sources. It is important to note that assay conditions may vary between studies, which can influence absolute values.
Table 1: On-Target Potency (IC₅₀) of Complex I Inhibitors
| Compound | Human | Mouse | Rat | Dog | Bovine | Assay Type |
| This compound | 79 nM[1] | 38 nM[1] | 27 nM[1] | 47 nM[1] | - | Cellular ATP Luciferase Assay (H1299 cells) |
| IACS-010759 | 2.1 - 7.9 nM | 47.9 nM | - | - | 460 nM | Cellular OCR (Seahorse) / Isolated Mitochondria |
| Rotenone | <100 nM | - | - | - | 1.7 - 2.2 µM | Cellular Metabolic Assay / Isolated Mitochondria[2] |
| Piericidin A | - | - | - | - | Low nM range | Isolated Mitochondria |
| Metformin | - | - | - | - | 19 - 79 mM | Isolated Complex I / Mitochondria[3] |
Table 2: Selectivity and Off-Target Effects
| Compound | Selectivity Profile | Off-Target Activity |
| This compound | An analog showed >30 µM activity against Complex II, III, IV, and V, indicating high selectivity for Complex I[4]. | Not reported. |
| IACS-010759 | High selectivity for Complex I reported[5]. | Clinically observed neurotoxicity and lactic acidosis[5]. |
| Rotenone | Primarily targets Complex I. | Inhibits microtubule assembly (IC₅₀: 0.2-0.4 µM for cell proliferation)[1]. |
| Piericidin A | Primarily targets Complex I. | Not well-characterized. |
| Metformin | Poor inhibitor of Complex I; effects may be indirect[3]. | Multiple systemic effects (e.g., AMPK activation)[3]. |
Table 3: Physicochemical and Pharmacokinetic Properties
| Compound | Metabolic Stability | Key Pharmacokinetic Features |
| This compound | Moderate to good in vitro stability (Fmax = 81% in rat hepatocytes)[1]. | High bioavailability and long half-life (t½ = 6.2 h) in rats[1]. |
| IACS-010759 | Orally bioavailable[6]. | Narrow therapeutic index observed in clinical trials[5]. |
| Rotenone | Efficiently metabolized in the gut, leading to lower systemic toxicity upon oral ingestion compared to intravenous application[7]. | High lipophilicity allows it to cross the blood-brain barrier[7]. |
| Piericidin A | Data not readily available. | Data not readily available. |
| Metformin | Does not undergo hepatic metabolism; excreted unchanged[3]. | Relies on transporters (OCTs, MATEs) for cellular uptake and excretion[3]. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of Complex I in mitochondrial respiration and a typical workflow for assessing inhibitor effects.
Caption: Electron Transport Chain and the Site of Complex I Inhibition.
Caption: Experimental Workflow for a Seahorse XF Mito Stress Test.
Experimental Protocols
Protocol 1: Cellular ATP-Based Assay for Complex I Inhibition
This assay, used for the primary characterization of this compound, measures the impact of compounds on cellular ATP levels, which are dependent on mitochondrial respiration.
-
Cell Line: H1299 human non-small cell lung carcinoma cells.
-
Principle: An ATP-dependent luciferase reporter is used to quantify cellular ATP. A decrease in luminescence upon compound addition indicates inhibition of the electron transport chain. Specificity for Complex I is confirmed by a rescue experiment.
-
Procedure:
-
H1299 cells are transfected with an ATP-dependent luciferase reporter construct.
-
Cells are seeded into multi-well plates and incubated.
-
Compound dilutions (e.g., this compound) are added to the cells.
-
Measurement 1 (M1): After a set incubation period, ATP-dependent cellular luminescence is measured.
-
Rescue: The Complex II substrate, succinate, is added to the wells. Succinate can feed electrons into the electron transport chain downstream of Complex I, thus bypassing its inhibition.
-
Measurement 2 (M2): Luminescence is measured again.
-
-
Data Analysis: A specific Complex I inhibitor will show a decrease in luminescence at M1, which is subsequently restored (rescued) at M2. Compounds acting on downstream complexes (e.g., Complex III) will not show this rescue effect. The IC₅₀ is calculated from the dose-response curve at the M1 measurement.
Protocol 2: Seahorse XF Mito Stress Test
This protocol provides a comprehensive assessment of mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.
-
Apparatus: Agilent Seahorse XF Analyzer.
-
Principle: The assay measures OCR under basal conditions and after the sequential injection of mitochondrial stressors to reveal key parameters of mitochondrial function.
-
Procedure:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Inhibitor Pre-treatment: Treat cells with the desired Complex I inhibitor (e.g., this compound, IACS-010759) for a specified duration before the assay.
-
Assay Setup: Wash cells and replace the medium with Seahorse XF assay medium. Place the plate in a non-CO₂ 37°C incubator for 1 hour.
-
Compound Loading: Hydrate a sensor cartridge and load the injection ports with the following mitochondrial modulators:
-
Port A: Oligomycin (ATP synthase inhibitor).
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production, inducing maximal respiration).
-
Port C: Rotenone & Antimycin A (Complex I and III inhibitors, respectively, to shut down all mitochondrial respiration).
-
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure basal OCR, then sequentially inject the compounds and continue to measure OCR after each injection.
-
-
Data Analysis: The resulting OCR profile is used to calculate:
-
Basal Respiration: The initial OCR minus the non-mitochondrial OCR (post-Rotenone/Antimycin A).
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration. The effect of the pre-incubated Complex I inhibitor is determined by comparing these parameters to vehicle-treated control cells.
-
Conclusion
This compound emerges as a potent, selective, and species cross-reactive Complex I inhibitor with favorable pharmacokinetic properties, making it a valuable tool for in vivo research. It offers a significant advantage over classical inhibitors like Rotenone, which suffers from off-target microtubule effects, and Metformin, which is a very weak direct inhibitor. Compared to the clinical candidate IACS-010759, this compound demonstrates comparable nanomolar potency in cellular assays. The choice of inhibitor will ultimately depend on the specific research question, balancing the need for high potency, selectivity, and the context of the experimental system (in vitro vs. in vivo). This guide provides the foundational data to aid in that critical selection process.
References
- 1. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
Validating the Anti-Tumor Potential of BAY-179: A Comparative Guide to Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
BAY-179 is a novel and potent inhibitor of mitochondrial complex I, a critical component of the electron transport chain. Its development as a chemical probe with excellent potency, selectivity, and cross-species reactivity presents a valuable tool for investigating the therapeutic potential of targeting cellular metabolism in cancer. While specific anti-tumor efficacy data for this compound is not yet publicly available, this guide provides a comparative analysis of its potential by examining preclinical data from other well-characterized mitochondrial complex I inhibitors. This comparison aims to validate the therapeutic concept and provide a framework for the potential anti-tumor effects of this compound.
The primary mechanism of action for these inhibitors involves the disruption of oxidative phosphorylation, leading to decreased ATP production and an increase in reactive oxygen species (ROS), which can selectively induce cell death in cancer cells that are highly dependent on mitochondrial respiration.
Quantitative Data Comparison of Mitochondrial Complex I Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for several mitochondrial complex I inhibitors, providing a benchmark for the anticipated efficacy of this compound.
Table 1: In Vitro Efficacy of Mitochondrial Complex I Inhibitors (IC50/EC50 Values)
| Compound | Cancer Type | Cell Line | IC50/EC50 (nM) | Reference |
| BAY 87-2243 | Lung Cancer | H460 | ~2 (for CA9 protein inhibition) | [1] |
| Melanoma | G-361, SK-MEL-28, A-375, LOX-IMVI | Not specified | [2] | |
| IACS-010759 | T-cell Acute Lymphoblastic Leukemia | T-ALL cell lines | 0.001 - 10 | |
| Phenformin | Breast Cancer | MCF7 (ER+) | 1,184,000 | [3] |
| Breast Cancer | ZR-75-1 (ER+) | 665,000 | [3] | |
| Breast Cancer | MDA-MB-231 (Triple-Negative) | 2,347,000 | [3] | |
| Ovarian Cancer | SKOV3 | 900,000 | [3] | |
| Metformin | Breast Cancer | 4T1, MCF7 | >20,000,000 (for proliferation) | [4] |
Table 2: In Vivo Efficacy of Mitochondrial Complex I Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosage & Administration | Key Findings | Reference |
| BAY 87-2243 | Lung Cancer | H460 Xenograft (Nude Mice) | 0.5, 1, 2, 4 mg/kg, daily oral gavage for 21 days | Dose-dependent tumor weight reduction. | [5] |
| Melanoma | BRAF mutant Xenografts (Nude Mice) | 9 mg/kg, daily oral gavage | Significant reduction in tumor size and weight. | [2] | |
| IACS-010759 | Diffuse Large B-cell Lymphoma | Farage Xenografts | 5 mg/kg, single agent | Delayed tumor growth. | [6] |
| Phenformin | Ovarian Cancer | M909 Orthotopic Mouse Model | 2 mg/kg/day, intraperitoneal for 4 weeks | 64% reduction in tumor weight and 68% reduction in tumor volume. | [7] |
| Metformin | Breast Cancer | 4T1 Xenograft (Nude Mice) | 250 mg/kg, daily | Significant decrease in tumor growth. | [4] |
| Pancreatic Cancer | PANC-1 Xenograft (Nude Mice) | 50-250 mg/kg, daily intraperitoneal | Dose-dependent inhibition of tumor growth. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of mitochondrial complex I inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[9]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or an alternative). A vehicle control (e.g., DMSO) is also included.[9]
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).[1]
-
MTT/MTS Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[10]
-
Formazan (B1609692) Solubilization: Following a further incubation period (1-4 hours), a solubilization solution is added to dissolve the formazan crystals formed by viable cells.[10]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[9] The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Cell Preparation and Implantation: Human cancer cells are cultured, harvested, and suspended in a suitable medium, sometimes mixed with an extracellular matrix gel like Matrigel to improve tumor formation.[11] The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[11][12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[11] Mice are then randomized into control and treatment groups.[11]
-
Drug Administration: The test compound is administered to the treatment group according to a predetermined dosage and schedule (e.g., daily oral gavage).[5][11] The control group receives the vehicle.[5]
-
Tumor Measurement and Monitoring: Tumor dimensions (length and width) are measured regularly with calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.[11] The body weight and general health of the mice are also monitored as indicators of toxicity.[11]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry or western blotting to assess biomarkers.[13]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of mitochondrial complex I inhibitors.
Caption: General experimental workflow for preclinical validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Metformin suppresses breast cancer growth via inhibition of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin Inhibits the Growth of Human Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. benchchem.com [benchchem.com]
A Comparative Selectivity Profile of the Mitochondrial Complex I Inhibitor BAY-179
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of BAY-179, a potent and selective inhibitor of mitochondrial Complex I, with other well-known Complex I inhibitors. The information presented is intended to assist researchers in selecting the most appropriate chemical probe for their studies.
Mitochondrial Electron Transport Chain and the Role of Complex I
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane. It plays a crucial role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone. This process contributes to the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1] Inhibition of Complex I disrupts this process, leading to decreased ATP production and cellular dysfunction.
Caption: The mitochondrial electron transport chain.
Comparative Selectivity Profile
This compound is a highly potent and selective inhibitor of mitochondrial Complex I.[2] Its selectivity has been demonstrated against other complexes of the oxidative phosphorylation system. This section compares the selectivity profile of this compound with other commonly used Complex I inhibitors: Rotenone, Piericidin A, and IACS-010759.
Table 1: On-Target Potency (Mitochondrial Complex I)
| Compound | Target | IC50 (Human) | IC50 (Mouse) | IC50 (Rat) | IC50 (Dog) |
| This compound | Complex I | 79 nM[2] | 38 nM[2] | 27 nM[2] | 47 nM[2] |
| Rotenone | Complex I | ~20 nM | - | - | - |
| Piericidin A | Complex I | ~10 nM | - | - | - |
| IACS-010759 | Complex I | <10 nM[3] | - | - | - |
Table 2: Selectivity Against Other Mitochondrial Respiratory Chain Complexes
| Compound | Complex II (IC50) | Complex III (IC50) | Complex IV (IC50) | Complex V (IC50) |
| Analog of this compound | > 30 µM[4] | > 30 µM[4] | > 30 µM[4] | > 30 µM[4] |
| Rotenone | - | - | - | - |
| Piericidin A | - | - | - | - |
| IACS-010759 | Highly Selective | - | - | - |
Table 3: Known Off-Target Activities
| Compound | Known Off-Target Effects |
| This compound | Publicly available broad-panel screening data (e.g., kinome scan) is limited. |
| Rotenone | Known to have off-target effects, including microtubule disruption.[2] |
| Piericidin A | Primarily known as a Complex I inhibitor; comprehensive off-target profile is not widely published. |
| IACS-010759 | Described as a highly selective Complex I inhibitor.[5] |
Note: A direct head-to-head comparison of the kinome-wide selectivity for all compounds in this table from a single study is not publicly available. The data presented is compiled from various sources. Researchers should consider comprehensive selectivity profiling for their specific experimental context.
Experimental Workflow for Assessing Inhibitor Selectivity
The following diagram illustrates a general workflow for characterizing the selectivity of a novel mitochondrial Complex I inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP assay [protocols.io]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. merckmillipore.com [merckmillipore.com]
head-to-head comparison of BAY-179 and IACS-010759
A Guide for Researchers in Oncology Drug Development
In the landscape of cancer metabolism-targeted therapies, the inhibition of mitochondrial Complex I has emerged as a compelling strategy to exploit the metabolic vulnerabilities of tumor cells. This guide provides a detailed, head-to-head comparison of two potent and selective small-molecule inhibitors of Complex I: BAY-179 and IACS-010759. While both compounds share a common molecular target, their developmental trajectories and publicly available data present distinct profiles for consideration by the research community. IACS-010759 has progressed to clinical evaluation, offering valuable insights into the therapeutic window and challenges of Complex I inhibition in humans. In contrast, this compound is positioned as a highly characterized preclinical tool, ideal for in vivo studies to further probe the biology of this therapeutic target.
Mechanism of Action: Targeting the Engine of the Cell
Both this compound and IACS-010759 exert their anti-cancer effects by inhibiting the NADH:ubiquinone oxidoreductase activity of Complex I, the first and largest enzyme of the mitochondrial electron transport chain. This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a cascade of metabolic consequences in cancer cells that are highly dependent on this pathway for energy production and biosynthesis.
IACS-010759 has been shown to bind to the ND1 subunit of Complex I, at the entrance of the quinone binding channel.[1] This specific interaction blocks the electron flow from NADH to ubiquinone, thereby impeding the generation of a proton gradient necessary for ATP synthesis. The inhibition of Complex I by IACS-010759 leads to decreased oxygen consumption, reduced ATP levels, and an accumulation of NADH.[2] This energy crisis can trigger apoptosis and inhibit the proliferation of cancer cells.[3] Furthermore, the metabolic reprogramming induced by IACS-010759 includes a compensatory increase in glycolysis, leading to elevated lactate (B86563) production.[1][4]
This compound, as a potent Complex I inhibitor, is understood to operate through a similar mechanism of disrupting the electron transport chain. While the precise binding site on Complex I is not as extensively detailed in the public domain as that of IACS-010759, its high potency and selectivity suggest a specific and effective engagement with the enzyme.[5] The downstream effects are expected to mirror those of IACS-010759, including the inhibition of ATP synthesis and a shift towards glycolytic metabolism.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and IACS-010759, allowing for a comparative assessment of their potency and preclinical pharmacokinetic properties.
Table 1: In Vitro Potency
| Parameter | This compound | IACS-010759 |
| Target | Mitochondrial Complex I | Mitochondrial Complex I |
| Human Complex I IC₅₀ | 79 nM | < 10 nM |
| Mouse Complex I IC₅₀ | 38 nM | Not explicitly stated |
| Rat Complex I IC₅₀ | 27 nM | Not explicitly stated |
| Dog Complex I IC₅₀ | 47 nM | Not explicitly stated |
| Cellular ATP Reduction IC₅₀ | 25 nM (in an unspecified cell line) | Not explicitly stated |
| Oxygen Consumption Rate (OCR) IC₅₀ | Not explicitly stated | ~1-10 nM (in various cancer cell lines) |
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound | IACS-010759 |
| Species | Rat | Not explicitly stated in preclinical summary |
| In Vitro Metabolic Stability | Moderate to good (Fₘₐₓ of 81%) | Excellent pharmacokinetic properties in preclinical species |
| In Vivo Clearance | Significantly lower than earlier lead compounds | Not explicitly stated in preclinical summary |
Preclinical Efficacy
Both this compound and IACS-010759 have demonstrated anti-tumor activity in preclinical models, particularly in cancers identified as being dependent on OXPHOS.
IACS-010759 has been evaluated in a range of preclinical cancer models:
-
Acute Myeloid Leukemia (AML): In both AML cell lines and patient-derived xenograft (PDX) models, IACS-010759 induced a robust decrease in proliferation and an increase in apoptosis, with EC₅₀ values typically below 10 nM.[6] In a refractory primary AML PDX model, treatment with IACS-010759 at 10 mg/kg extended median survival by more than two-fold.[6]
-
Brain Cancer: Preclinical studies showed that IACS-010759 was effective in models of brain cancer.[3]
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): In T-ALL cell lines and PDX models, IACS-010759 reduced cell viability with EC₅₀ values in the low nanomolar range and extended overall survival in vivo.[7]
-
Chronic Lymphocytic Leukemia (CLL): In CLL cells, IACS-010759 inhibited the oxygen consumption rate and decreased intracellular ribonucleotide pools.[3]
This compound is described as an "excellent in vivo suitable tool," suggesting its efficacy in animal models.[5] However, specific public data on its in vivo efficacy in various cancer models is limited compared to IACS-010759. The publication detailing its discovery mentions that an earlier lead compound, from which this compound was optimized, showed some activity in a mouse xenograft model.[5] Given this compound's improved properties, it is expected to have robust in vivo activity.
Clinical Development and Toxicology
The clinical development path of IACS-010759 provides critical insights into the challenges of targeting Complex I. Two Phase I clinical trials were initiated in patients with advanced solid tumors and relapsed/refractory AML.[1] However, both trials were discontinued (B1498344) due to a narrow therapeutic index and the emergence of dose-limiting toxicities.[1] The primary toxicities observed were:
-
Elevated Blood Lactate: A consistent pharmacodynamic marker of Complex I inhibition, with some patients developing lactic acidosis.[1][4]
-
Neurotoxicity: Peripheral neuropathy was a significant and dose-dependent toxicity.[1]
Reverse translational studies in mice confirmed that IACS-010759 could induce behavioral and physiological changes indicative of peripheral neuropathy.[1]
For This compound , there is no publicly available information regarding its clinical development. Its preclinical toxicology profile is not detailed in the available literature, though the optimization process from earlier lead compounds aimed to improve its pharmacokinetic and safety profile.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
IACS-010759: Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in a Seahorse XF96 cell culture microplate.
-
Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Baseline Measurement: The Seahorse XF Analyzer is used to take baseline measurements of the OCR.
-
Compound Injection: IACS-010759 is injected into the wells at various concentrations.
-
Post-Injection Measurement: OCR is measured again after a defined incubation period to determine the inhibitory effect of the compound.
This compound: Cellular ATP Reduction Assay
This assay quantifies the level of intracellular ATP, which is expected to decrease upon inhibition of OXPHOS.
Protocol Summary:
-
Cell Culture: Cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: The cells are lysed to release intracellular contents, including ATP.
-
Luciferase Reaction: The cell lysate is mixed with a luciferase-based reagent. In the presence of ATP, luciferase catalyzes the conversion of luciferin (B1168401) to oxyluciferin, generating light.
-
Luminescence Measurement: The amount of light produced is measured using a luminometer and is directly proportional to the ATP concentration.
-
Data Analysis: The reduction in ATP levels in treated cells is compared to untreated controls to determine the IC₅₀.
Conclusion
This compound and IACS-010759 are both potent and selective inhibitors of mitochondrial Complex I with demonstrated preclinical anti-cancer activity. IACS-010759's journey into clinical trials has provided the research community with invaluable data on the potential and the perils of targeting this central metabolic node in humans. The dose-limiting toxicities of hyperlactatemia and neurotoxicity highlight the narrow therapeutic window and underscore the need for careful patient selection and potentially combination strategies.
This compound, with its excellent potency, species cross-reactivity, and optimized pharmacokinetic properties, stands out as a critical research tool.[5] It allows for the rigorous in vivo validation of Complex I as a therapeutic target in a variety of preclinical models, which can help to further delineate the specific tumor contexts that are most susceptible to this therapeutic approach. The availability of this compound as a chemical probe can facilitate the discovery of predictive biomarkers and the exploration of rational combination therapies to widen the therapeutic index of Complex I inhibitors.
For researchers in the field, the choice between these two compounds will depend on the specific research question. IACS-010759 provides a clinically relevant benchmark, with its known toxicity profile in humans serving as a critical reference point. This compound offers a well-characterized and potent tool for preclinical discovery and hypothesis testing, paving the way for the next generation of Complex I inhibitors with improved therapeutic potential.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Simultaneous targeting of glycolysis and oxidative phosphorylation as a therapeutic strategy to treat diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
On-Target Efficacy of BAY-179: A Comparative Guide with Rescue Experiment Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of BAY-179, a potent and selective mitochondrial complex I inhibitor, with alternative compounds. We present supporting experimental data, detailed protocols for rescue experiments to confirm on-target activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Mitochondrial Complex I Inhibition
Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain, playing a crucial role in cellular energy production through oxidative phosphorylation (OXPHOS). Inhibition of complex I disrupts ATP synthesis and is a promising therapeutic strategy for cancers with metabolic vulnerabilities.[1][2]
This compound is a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I.[3] To rigorously validate that the observed cellular effects of this compound are a direct consequence of its intended mode of action, "rescue" experiments are essential. These experiments aim to demonstrate that the effects of the inhibitor can be reversed by bypassing the inhibited step, thus confirming its on-target specificity.
Comparative Analysis of Complex I Inhibitors
The following table summarizes the key characteristics of this compound and several alternative complex I inhibitors.
| Compound | Target | Potency (IC50) | Key Features | On-Target Validation (Rescue) |
| This compound | Mitochondrial Complex I | Human: 79 nM, Mouse: 38 nM, Rat: 27 nM, Dog: 47 nM[3] | Potent, selective, and species cross-reactive.[3] | On-target effect confirmed by succinate (B1194679) rescue (demonstrated with precursor BAY-516).[2] |
| BAY-070 | (Negative Control) | > 30 µM[2] | Structurally related to this compound but inactive against complex I.[2] | N/A |
| Rotenone | Mitochondrial Complex I | ~1.7 - 2.2 µM | Natural product, classic complex I inhibitor. Known off-target effects.[2][4] | ATP depletion can be rescued by succinate.[5] |
| Piericidin A | Mitochondrial Complex I | - | Natural product, structurally similar to coenzyme Q.[6] | Inhibition of cellular respiration is bypassed by succinate. |
| BAY 87-2243 | Mitochondrial Complex I | HIF-1 reporter: ~0.7 nM, CA9 expression: ~2.0 nM[7] | Potent inhibitor of hypoxia-induced gene activation via complex I inhibition.[5] | ATP depletion is prevented by succinate.[5] |
| IACS-010759 | Mitochondrial Complex I | < 10 nM[8] | Orally bioavailable, investigated in clinical trials.[9] | Metabolic effects are not observed when succinate is the substrate.[10] |
Confirming On-Target Effects with Succinate Rescue Experiments
A key method to confirm that a compound's effects are due to specific inhibition of complex I is the succinate rescue experiment. By providing succinate, a substrate for complex II, the electron transport chain can be re-activated downstream of the inhibited complex I, thus restoring mitochondrial respiration and ATP production.
Caption: Signaling pathway of the electron transport chain and the principle of the succinate rescue experiment.
Experimental Workflow: ATP-Based Succinate Rescue Assay
This workflow outlines the general procedure for a succinate rescue experiment using a luminescence-based ATP assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of Toxicity in Rotenone Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for BAY-179
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical probes like BAY-179, a potent and selective mitochondrial complex I inhibitor, are critical components of laboratory safety and environmental responsibility.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulations.
This compound is a valuable tool for in vivo research into the biological significance of complex I inhibition in areas such as cancer.[3][4] Due to its high biological activity, it must be treated as hazardous waste. Under no circumstances should this compound or its solutions be disposed of in standard trash or down the drain.
Chemical and Physical Properties of this compound
A clear understanding of the properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Formula | C₂₃H₂₁N₅OS |
| Molecular Weight | 415.52 g/mol [3] |
| Appearance | Solid powder[3] |
| Solubility | DMSO: 2 mg/mL (clear, warmed) |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[3] |
| Hazard Class | WGK 3 (highly hazardous to water) |
| Storage Class Code | 11 - Combustible Solids |
Experimental Protocols: Safe Disposal of this compound
The following protocols are based on best practices for the disposal of potent, non-hazardous chemical compounds intended for research use.
Step 1: Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused or expired compound, and contaminated personal protective equipment (PPE) such as gloves, weighing papers, and pipette tips.
-
Place these materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with this compound.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as experimental solutions and solvent rinses (e.g., from DMSO).
-
Use a separate, sealed, and clearly labeled hazardous waste container for liquids. Ensure the container is compatible with the solvents used.
-
Never mix incompatible waste streams.
-
-
Sharps Waste:
-
Dispose of any sharps, such as needles or razor blades, contaminated with this compound in a designated sharps container for hazardous materials.
-
Step 2: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Provide a description of the contents (e.g., "Solid Waste with this compound," "Liquid Waste with this compound in DMSO").
-
Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, pending collection.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the hazardous waste disposal service with a complete and accurate description of the waste. If a specific Safety Data Sheet (SDS) for this compound is available from the supplier, it should be provided.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
